Product packaging for Ipratropii bromidum(Cat. No.:CAS No. 58073-59-9)

Ipratropii bromidum

Cat. No.: B129931
CAS No.: 58073-59-9
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-UHFFFAOYSA-M
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Description

Historical Trajectories and Evolution in Respiratory Pharmacology Research

The use of anticholinergic agents to treat respiratory ailments has a long history, originating with the use of preparations from plants of the deadly nightshade genus, such as Datura stramonium, in ancient India for asthma. karger.com The active alkaloid in these plants, atropine (B194438), became a standard bronchodilator. However, its therapeutic use was limited by significant systemic side effects. nih.gov The modern era of respiratory anticholinergic research was driven by the need to separate the desired local bronchodilator effect from these undesirable systemic actions.

This research effort culminated in the development of ipratropium (B1672105) bromide by Boehringer Ingelheim. nih.govmdpi.com Patented in 1966 and approved for medical use in 1974, ipratropium bromide was synthesized by treating atropine with isopropyl bromide. karger.com As a quaternary ammonium (B1175870) compound, it is electrically charged and poorly absorbed from the gastrointestinal tract or across the blood-brain barrier. nih.gov This molecular design was a pivotal evolution, allowing for direct delivery to the lungs via inhalation and restricting its action to the muscarinic receptors in the bronchial smooth musculature, thus preventing widespread systemic side effects. nih.govnih.gov This innovation made it possible to effectively block the parasympathetic nerve-mediated bronchoconstriction with a much-improved therapeutic profile compared to atropine. nih.govdrugbank.com

Contemporary Significance in Advanced Pulmonary Research

In modern pulmonary research, ipratropium bromide continues to be a subject of investigation beyond its fundamental bronchodilator function. Advanced studies are exploring its role in complex inflammatory pathways, airway remodeling, and specific disease phenotypes.

Anti-Inflammatory and Airway Remodeling Research: Recent research has investigated the potential anti-inflammatory properties of ipratropium bromide. Animal model studies have shown that it can reduce neutrophilic infiltration associated with acute lung inflammation. nih.gov Further studies in rat models of Chronic Obstructive Pulmonary Disease (COPD) demonstrated that ipratropium bromide could decrease serum levels of inflammatory factors such as Interleukin-6 (IL-6), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). jlu.edu.cn In vitro research using macrophage models also suggested that ipratropium can reduce the production of pro-inflammatory cytokines IL-6 and TNF-α. biorxiv.org Additionally, research combining ipratropium bromide with N-Acetylcysteine in animal models of COPD has shown a mitigation of airway remodeling, suggesting a potential role in altering the structural changes seen in chronic respiratory diseases. jlu.edu.cn

Mucociliary Clearance Studies: A critical area of research has been to determine if anticholinergic agents, which can cause dryness, adversely affect mucus clearance from the lungs. Multiple studies have concluded that ipratropium bromide does not negatively impact mucociliary clearance. nih.govdroracle.ai Some research even suggests it may improve mucociliary transport in patients with chronic bronchitis, particularly at higher doses. karger.com This is a significant finding, as impaired mucus clearance is a key pathophysiological feature of diseases like COPD.

Research in Specific Patient Populations and Novel Combinations: Contemporary research is also focused on identifying specific patient populations who may benefit most from ipratropium bromide. For instance, pharmacogenetic studies have explored the association between polymorphisms in the CHRM2 gene (muscarinic receptor M2) and the bronchodilator response to ipratropium in asthmatic children, finding that certain genotypes are associated with a poorer response. researchgate.net There is also research into its use for asthma patients who show a tolerance or poor response to β2-agonists, potentially linked to the Arg/Arg β2-receptor polymorphism. nih.gov

Advanced clinical trials are investigating novel combinations. A recent randomized controlled trial evaluated the use of inhaled budesonide (B1683875) and ipratropium bromide in patients at high risk of developing Acute Respiratory Distress Syndrome (ARDS), finding the combination was safe and effective at improving oxygenation and lowering the incidence of ARDS development. mdpi.com

Overview of Key Academic Research Domains for Ipratropium Bromide

The primary academic research domains for ipratropium bromide are centered on chronic obstructive pulmonary disease (COPD) and asthma, with significant investigation into its use for rhinitis and other conditions.

Chronic Obstructive Pulmonary Disease (COPD): COPD is the most extensively researched domain for ipratropium bromide. Research focuses on its role as a maintenance bronchodilator, where increased cholinergic tone is a major reversible component of the airflow limitation. archbronconeumol.orgbiorxiv.org Studies consistently demonstrate its efficacy in improving lung function, as measured by Forced Expiratory Volume in 1 second (FEV1). ersnet.org A key area of investigation is its use in combination with other bronchodilators, particularly short-acting and long-acting β2-agonists (SABAs and LABAs). Research has shown that combining ipratropium with agents like albuterol or formoterol (B127741) provides additive or complementary bronchodilator effects, leading to superior improvements in lung function compared to monotherapy. archbronconeumol.orgconsensus.appresearchgate.net

Asthma: In asthma research, ipratropium bromide is primarily studied as an adjunct therapy, especially in the context of acute exacerbations. nih.gov While β2-agonists remain the first-line treatment for acute asthma, adding ipratropium bromide has been shown to provide additional bronchodilation and reduce the risk of hospitalization, particularly in children and adolescents with moderate-to-severe exacerbations. biorxiv.orgnih.govplos.org Research also explores its utility in specific asthma phenotypes, such as in smoking asthmatics or those with genetic markers suggesting a better response to anticholinergic therapy. nih.gov

Allergic and Non-Allergic Rhinitis: Ipratropium's anti-secretory properties are the focus of research in the domain of rhinitis. By acting on muscarinic receptors on submucosal glands in the nasal mucosa, it can effectively reduce watery nasal discharge (rhinorrhea) associated with allergic and non-allergic rhinitis, including the common cold. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30BrNO3 B129931 Ipratropii bromidum CAS No. 58073-59-9

Properties

IUPAC Name

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58073-59-9, 22254-24-6
Record name (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ipratropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Pharmacology of Ipratropium Bromide

Mechanism of Action at Muscarinic Receptors

The principal mechanism of action of ipratropium (B1672105) bromide involves its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) in the bronchial smooth muscle. consensus.app By antagonizing these receptors, it mitigates the bronchoconstrictive effects of the parasympathetic nervous system. drugbank.com

Muscarinic Receptor Subtype Antagonism (M1, M2, M3) Research

Ipratropium bromide is a nonselective antagonist, meaning it blocks M1, M2, and M3 muscarinic receptor subtypes with nearly equal affinity. drugbank.comnih.govmedscape.com

M1 Receptors: Located in the parasympathetic ganglia, M1 receptors facilitate cholinergic neurotransmission. europeanreview.org Blockade of these receptors by ipratropium contributes to its bronchodilatory effect. europeanreview.org

M2 Receptors: These receptors are found on the terminals of postganglionic cholinergic nerves and function as autoreceptors, providing a negative feedback loop to inhibit further acetylcholine release. nih.goveuropeanreview.org Blockade of M2 receptors by ipratropium can paradoxically increase acetylcholine release, which might slightly counteract its primary bronchodilatory action. nih.goveuropeanreview.org This non-selectivity may explain some instances of paradoxical bronchoconstriction. nih.gov

M3 Receptors: Situated on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion in response to acetylcholine. patsnap.comeuropeanreview.orgtandfonline.com Ipratropium's antagonism of M3 receptors is the key to its ability to relax airway smooth muscle and reduce secretions. patsnap.comtandfonline.com

Receptor SubtypeLocationFunctionEffect of Ipratropium Bromide Antagonism
M1 Parasympathetic gangliaFacilitates cholinergic neurotransmissionContributes to bronchodilation europeanreview.org
M2 Pre-junctional nerve terminalsInhibits acetylcholine release (negative feedback)Can increase acetylcholine release nih.goveuropeanreview.org
M3 Airway smooth muscle, submucosal glandsMediates bronchoconstriction and mucus secretionInduces bronchodilation and reduces mucus patsnap.comeuropeanreview.orgtandfonline.com

Competitive Inhibition of Acetylcholine Binding Studies

Ipratropium bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. europeanreview.orgresearchgate.netnih.gov This means that it binds reversibly to the same site on the receptor as acetylcholine, but without activating it. By occupying the receptor, ipratropium prevents acetylcholine from binding and initiating the cascade of events that leads to muscle contraction and mucus secretion. researchgate.netdroracle.ai The bronchodilatory effect is achieved by inhibiting these vagally-mediated reflexes. droracle.ai

Downstream Signaling Pathway Modulation: Cyclic Guanosine (B1672433) Monophosphate (cGMP) Research

The binding of acetylcholine to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration and smooth muscle contraction. This process is also associated with an increase in cyclic guanosine monophosphate (cGMP). patsnap.comwikipedia.org

Ipratropium bromide, by blocking the initial binding of acetylcholine, prevents this entire signaling cascade. patsnap.com Consequently, it leads to a decrease in the intracellular concentration of cGMP. nih.govwikipedia.org The reduction in cGMP levels contributes to the relaxation of the airway smooth muscle, thus producing bronchodilation. nih.govconsensus.app The cGMP-PKG signaling pathway is a crucial regulator of vascular smooth muscle cell relaxation and contraction. cusabio.com

Investigation of Airway Smooth Muscle Relaxation Mechanisms

The primary mechanism by which ipratropium bromide induces airway smooth muscle relaxation is through the blockade of M3 muscarinic receptors. patsnap.compatsnap.com This antagonism directly prevents the contractile signals initiated by acetylcholine. oatext.com The subsequent decrease in intracellular cGMP further contributes to the relaxation of the bronchial smooth muscle. nih.govwikipedia.org This leads to a widening of the airways and improved airflow for individuals with obstructive pulmonary conditions. patsnap.com

Pre-junctional and Post-junctional Receptor Effects Research

Ipratropium bromide exerts its effects at both pre-junctional and post-junctional sites. consensus.appnih.gov

Post-junctional Effects: The primary and intended therapeutic effect occurs at the post-junctional M3 receptors on airway smooth muscle and glands. europeanreview.orgnih.gov Blockade of these receptors leads to bronchodilation and reduced mucus secretion. europeanreview.org

Receptor Binding Kinetics and Affinity Profiling

Studies have characterized the binding properties of ipratropium bromide to muscarinic receptors. It is a potent muscarinic antagonist with high affinity for all three major subtypes (M1, M2, and M3) in the nanomolar range. researchgate.netnih.gov Unlike some newer, more selective anticholinergic agents like tiotropium (B1237716), which exhibits kinetic selectivity for M3 receptors due to a slower dissociation rate, ipratropium dissociates relatively quickly from all subtypes. nih.govtandfonline.comnih.gov

Competition binding studies have demonstrated that ipratropium bromide effectively inhibits the binding of radiolabeled ligands to human lung muscarinic receptors. nih.gov Kinetic studies have further revealed its relatively rapid dissociation from these receptors compared to longer-acting agents. nih.gov For instance, one study noted that ipratropium bromide (100 nM) dissociated so quickly from human lung muscarinic receptors that there was little difference in the association of a radiolabeled tracer compared to control membranes. nih.gov

CompoundReceptor Affinity (Ki in nM)Receptor SelectivityDissociation Profile
Ipratropium Bromide High affinity for M1, M2, and M3 receptors (0.5–3.6 nM) nih.govNon-selective nih.govnih.govRapid dissociation from all subtypes nih.gov
Tiotropium Bromide High affinity for all subtypes, ~10-fold more potent than ipratropium researchgate.netKinetically selective for M1 and M3 over M2 nih.govtandfonline.comSlow dissociation from M1 and M3 receptors nih.gov
Glycopyrrolate (B1671915) High affinity for M1, M2, and M3 receptors (similar to ipratropium) nih.govNon-selective nih.govSlower dissociation from human airway smooth muscle receptors compared to ipratropium nih.gov

Influence on Glandular Secretory Function: Mucus Production Research

Ipratropium bromide's impact on mucus production and clearance is a critical aspect of its pharmacology, particularly in respiratory diseases characterized by mucus hypersecretion. Research indicates that ipratropium bromide does not typically thicken respiratory secretions or impair mucociliary clearance, and in some contexts, it may have beneficial effects on mucus dynamics. researchgate.netnih.gov

Studies have shown that ipratropium bromide has minimal to no effect on sputum volume or viscosity at standard clinical doses. nps.org.au This is a key distinction from older anticholinergic agents like atropine (B194438), which could cause undesirable drying of airway secretions. rcjournal.com Ipratropium bromide's quaternary ammonium (B1175870) structure limits its systemic absorption and appears to prevent significant alterations in the biophysical properties of mucus. nps.org.au

Research using pig tracheobronchial explants has provided detailed insights into the drug's effect on mucus transport. In this model, cholinergic stimulation with acetylcholine was found to halt the movement of mucus bundles secreted from submucosal glands. nih.gov Ipratropium bromide was shown to inhibit this effect, thereby promoting the transport of these mucus bundles. nih.gov This suggests that by counteracting the effects of excessive cholinergic stimulation, which can occur in certain lung diseases, ipratropium bromide can help restore more effective mucus clearance. nih.gov

A study involving patients with chronic obstructive pulmonary disease (COPD) and asthma found that treatment with ipratropium bromide did not significantly alter the rate of mucociliary clearance. fda.gov However, it did lead to a notable improvement in airway resistance, which can indirectly aid in the clearance of secretions. researchgate.net Another study on patients with chronic bronchitis and asthma also reported no change in sputum viscoelastic properties or volume after treatment with ipratropium bromide. nih.gov

In the context of the common cold, high-dose ipratropium bromide has been shown to reduce watery nasal discharge, indicating its ability to decrease reflex-mediated glandular secretion in the upper airways. nps.org.au

The following table summarizes findings from various research studies on the effects of ipratropium bromide on mucus production and clearance:

Study FocusSubject PopulationKey Findings
Mucus Bundle TransportPig Tracheobronchial ExplantsAcetylcholine stopped the movement of mucus bundles from submucosal glands; this effect was inhibited by ipratropium bromide, promoting mucus transport. nih.gov
Mucociliary Clearance and Sputum PropertiesPatients with Chronic Obstructive Lung Disease and AsthmaFour weeks of high-dose ipratropium bromide did not significantly change tracheobronchial clearance, sputum volume, or viscosity compared to placebo.
Mucociliary Clearance and Airway ResistancePatients with Reversible Airways ObstructionIpratropium bromide did not significantly affect the rate of mucociliary clearance but did cause a statistically significant fall in specific airway resistance. fda.govresearchgate.net
Sputum Changes in Chronic BronchitisPatients with Chronic BronchitisUse of ipratropium bromide was associated with a reduction in the quantity and severity of cough. dovepress.com
Nasal Secretion in the Common ColdHealthy volunteers with common coldHigh-dose ipratropium bromide significantly reduced the weight of blown nasal secretions, primarily watery discharge. nps.org.au

Pharmacokinetic and Pharmacodynamic Research of Ipratropium Bromide

Research on Absorption and Distribution Dynamics

Pulmonary Absorption Mechanisms: Role of Organic Cation/Carnitine Transporters (OCTN1, OCTN2)

The absorption of ipratropium (B1672105) in the lungs is facilitated by specific transporter proteins. consensus.app Research has identified the organic cation/carnitine transporters OCTN1 and OCTN2 as key mediators in the uptake of ipratropium by human bronchial epithelial cells. consensus.appacs.orgconsensus.app Studies using human bronchial epithelial BEAS-2B cells demonstrated that the uptake of ipratropium was temperature-dependent and could be saturated, which is characteristic of carrier-mediated transport. acs.org

Further investigations revealed that both OCTN1 and OCTN2 are expressed in these cells. acs.org When the expression of these transporters was silenced, the uptake of ipratropium was significantly reduced. acs.org Specifically, knocking down OCTN1 suppressed uptake to 78.2% of the control, while knocking down OCTN2 reduced uptake to 14.8%. acs.org This indicates that while both transporters are involved, OCTN2 plays a more significant role in the pulmonary absorption of ipratropium. acs.orgmdpi.com The involvement of these transporters enhances the local concentration and effectiveness of the drug when administered via inhalation. consensus.app

Table 1: Role of OCTN1 and OCTN2 in Ipratropium Uptake

Transporter Effect on Ipratropium Uptake in BEAS-2B cells Km Value (HEK293 cells)
OCTN1 Lesser contribution 444 µM acs.org
OCTN2 Primary contributor 53.0 µM acs.org

Systemic Exposure and Bioavailability Studies

Following inhalation, a portion of the ipratropium bromide dose is deposited in the lungs, while the majority is swallowed and passes through the gastrointestinal tract. fda.gov.ph The portion deposited in the lungs is rapidly absorbed into the bloodstream. fda.gov.ph Systemic bioavailability from inhalation is estimated to be between 7% and 28%. fda.gov.phmedsafe.govt.nz In contrast, the bioavailability of the swallowed portion is very low, approximately 2%, due to poor absorption from the gastrointestinal tract. hres.cadrugbank.com

Peak plasma concentrations of ipratropium are very low, corresponding to only 1-2% of the administered dose, and are typically reached within 1 to 2 hours after inhalation. drugbank.comnih.gov The drug is minimally bound to plasma proteins, with a binding rate of less than 20%. fda.gov.phmedscape.com

Metabolism and Excretion Pathway Investigations

Ipratropium that is absorbed systemically undergoes partial metabolism. nih.gov After intravenous administration, about 60% of the dose is metabolized, primarily through conjugation (40%) and ester hydrolysis (41%). fda.gov.ph The metabolites, which include tropic acid and tropane, are formed by hydrolysis and have little to no affinity for muscarinic receptors, rendering them inactive. fda.gov.phdrugbank.com The metabolism of the swallowed portion of the dose occurs in the gastrointestinal tract, mediated by cytochrome P-450 isoenzymes. drugbank.comnih.gov

Elimination of ipratropium occurs via both renal and fecal routes. Following intravenous administration, approximately 46% of the dose is excreted unchanged in the urine. fda.gov.ph After inhalation, the cumulative renal excretion of the parent compound is approximately 3% to 13% of the dose. fda.gov.phmedsafe.govt.nz The elimination half-life of ipratropium is about 1.6 to 2 hours. medsafe.govt.nzdrugbank.comnih.gov An excretion balance study showed that after oral administration, 9.3% of drug-related radioactivity was excreted renally over 6 days, while 88.5% was excreted in the feces. medsafe.govt.nz After inhalation, these values were 3.2% and 69.4%, respectively. medsafe.govt.nz

Pharmacodynamic Biomarker Identification and Measurement Methodologies

Bronchodilatory Response Assessment (e.g., Forced Expiratory Volume in One Second (FEV1), Forced Vital Capacity (FVC), Peak Expiratory Flow Rate (PEFR))

The primary pharmacodynamic effect of ipratropium bromide is bronchodilation, which is assessed using several key biomarkers of pulmonary function. These include:

Forced Expiratory Volume in One Second (FEV1): This measures the volume of air a person can forcibly exhale in one second. Significant improvements in FEV1, often defined as an increase of 15% or more, are a primary endpoint in clinical trials. fda.gov.phmedsafe.govt.nzhres.ca These improvements typically occur within 15 minutes of inhalation, with peak effects seen at 1 to 2 hours. fda.gov.phmedsafe.govt.nzhres.ca

Forced Vital Capacity (FVC): This is the total amount of air that can be forcibly exhaled after a maximal inhalation. Ipratropium has been shown to produce significant increases in FVC. hres.ca

Peak Expiratory Flow Rate (PEFR): This measures the maximum speed of expiration. Studies have demonstrated significant improvements in PEFR following ipratropium administration, particularly highlighting its effect on large airways where cholinergic mechanisms are prominent. nih.gov

In clinical studies, these parameters are measured at baseline and at various time points after drug administration to quantify the onset, peak, and duration of the bronchodilatory response. medsafe.govt.nzhres.ca For instance, in 90-day studies of patients with COPD, significant improvements in pulmonary function were observed within 15 minutes, peaked at 1-2 hours, and persisted for 4-6 hours. medsafe.govt.nz

Table 2: Pulmonary Function Test Parameters for Ipratropium Bromide Efficacy

Biomarker Description Typical Onset of Improvement Peak Effect
FEV1 Volume of air forcibly exhaled in one second Within 15 minutes fda.gov.phmedsafe.govt.nzhres.ca 1-2 hours fda.gov.phmedsafe.govt.nzhres.ca
FVC Total volume of air forcibly exhaled Significant changes demonstrated hres.ca 1-2 hours hres.ca
PEFR Maximum speed of exhalation Significant improvement observed nih.gov Not specified

Mucus Secretion Modulation Quantification

Ipratropium bromide's anticholinergic action also includes the potential to modulate mucus secretion. researchgate.net By blocking muscarinic receptors, it can inhibit the increase in intracellular calcium that leads to smooth muscle contraction and mucus secretion. researchgate.net However, clinical evidence suggests that ipratropium has minimal effects on mucus viscosity or production and does not negatively impact mucociliary clearance. hres.cadroracle.ai

Research using explanted pig tracheobronchial tissue has provided a method to quantify the effect on mucus transport. In these studies, the movement of mucus bundles secreted from submucosal glands is observed. nih.gov It was found that while cholinergic stimulation with acetylcholine (B1216132) stopped the movement of these mucus bundles, this effect was inhibited by ipratropium bromide, allowing the bundles to be mobilized again. nih.gov This methodology allows for direct visualization and quantification of the impact of ipratropium on the physical transport of mucus, a key aspect of airway cleaning. nih.gov Short-term clinical trials have not observed significant alterations in the mucociliary clearance of tracheobronchial secretions. hres.ca

Duration of Pharmacological Action Studies

The therapeutic efficacy of a bronchodilator is significantly defined by the duration of its pharmacological action. For ipratropium bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438), its timeline of bronchodilator effects has been a subject of extensive research. drugbank.com These studies are crucial for establishing its role in the management of obstructive airway diseases.

The onset of action for ipratropium bromide following inhalation is typically observed within minutes. consensus.appderangedphysiology.com Significant bronchodilation generally occurs within 15 to 30 minutes. wikipedia.org Some studies indicate an even faster onset, between 3 to 15 minutes. derangedphysiology.combcehs.cae-lactancia.org This rapid initiation of effect is a key characteristic of its utility.

Following the onset, the peak pharmacological effect of ipratropium bromide is generally reached between 1 to 2 hours after administration. drugbank.comderangedphysiology.come-lactancia.orgnih.govhres.ca Some research indicates a slightly broader range for the peak effect, suggesting it can occur between 1.5 to 2 hours. consensus.appbcehs.ca This peak represents the point of maximum bronchodilation and is a critical parameter in evaluating its effectiveness.

The duration of ipratropium bromide's bronchodilator action is considered to be of a short- to intermediate-acting nature. The effects are reported to last from 2 to 6 hours. drugbank.comnih.gov More specifically, many sources state a duration of 4 to 6 hours. drugbank.comconsensus.appbcehs.cae-lactancia.org Other studies have reported a duration of 3 to 5 hours. wikipedia.org When administered via a metered-dose inhaler, the duration is often cited as 2 to 4 hours, while nebulizer solutions may provide a longer duration of 4 to 5 hours, and in some patients, up to 7 or 8 hours. mims.com A study on patients with bronchospasm associated with chronic obstructive pulmonary disease (COPD) noted that an inhaled dose of 40 mcg produced a bronchodilator effect lasting for approximately 6 hours. hres.ca

In comparative studies, the pharmacokinetic profile of ipratropium bromide has been contrasted with other bronchodilators. For instance, while its onset of action is slower than that of beta-agonists like salbutamol (B1663637) (albuterol), its duration of action is noted to be more prolonged. nih.govaafp.org Research has also explored the combination of ipratropium bromide with other agents. When used with a beta2-agonist, a synergistic effect is often observed, leading to a greater and potentially more sustained bronchodilator response than when either drug is used alone. e-lactancia.orgaafp.org

Factors that can influence the duration of action include the mode of administration (metered-dose inhaler versus nebulizer) and the specific patient population. mims.com For example, in patients with COPD, ipratropium bromide has been considered a first-line long-term therapy due to its favorable duration of action and tolerability profile compared to short-acting beta2-adrenoceptor agonists. atsjournals.org

The following table provides a summary of the duration of pharmacological action for ipratropium bromide based on various research findings.

Pharmacokinetic Parameter Timeframe References
Onset of Action 3-30 minutes consensus.appderangedphysiology.comwikipedia.orgbcehs.cae-lactancia.org
Peak Effect 1-2 hours drugbank.comconsensus.appderangedphysiology.combcehs.cae-lactancia.orgnih.govhres.ca
Duration of Action 2-6 hours drugbank.comconsensus.appwikipedia.orgbcehs.cae-lactancia.orgnih.govhres.camims.com

Preclinical Research and Investigational Models of Ipratropium Bromide

In Vitro Models for Pharmacological Characterization

In vitro models are fundamental in the preclinical assessment of ipratropium (B1672105) bromide, providing critical insights into its pharmacological profile. These models allow for detailed investigation of the drug's interaction with its molecular target, its effects on cellular functions relevant to respiratory and cardiovascular systems, and the physical characteristics of its aerosolized form.

Muscarinic receptor binding assays are crucial for quantifying the affinity of ipratropium bromide for its target receptors. These assays typically utilize radioligand displacement techniques. In this method, a radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is incubated with tissues or cells expressing muscarinic receptors. The addition of unlabeled ipratropium bromide competes with [3H]-NMS for binding to the receptors. By measuring the concentration of ipratropium bromide required to displace 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, which reflects the drug's binding affinity.

Studies have demonstrated that ipratropium bromide is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. consensus.app It binds with high affinity to M1, M2, and M3 receptor subtypes in the nanomolar range. nih.govnih.gov For instance, competition studies using [3H]-NMS in human peripheral lung and human airway smooth muscle (HASM) membranes showed Ki values for ipratropium bromide between 0.5 and 3.6 nM. nih.govnih.gov Research comparing ipratropium to other muscarinic antagonists like tiotropium (B1237716) and aclidinium (B1254267) has shown that tiotropium and aclidinium can be approximately 10-fold more potent than ipratropium at blocking muscarinic receptors. researchgate.netkarger.com

Kinetic studies further characterize the interaction between ipratropium bromide and muscarinic receptors. These studies have revealed that while ipratropium has a rapid onset of action, its dissociation from the receptors is also relatively fast compared to longer-acting antagonists like tiotropium and glycopyrrolate (B1671915). nih.govresearchgate.net For example, in human airways, the offset of action for ipratropium bromide was significantly shorter than that for glycopyrrolate. nih.gov This faster dissociation is a key factor contributing to its classification as a short-acting muscarinic antagonist (SAMA). researchgate.net

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)

Compound M1 Receptor M2 Receptor M3 Receptor Source
Ipratropium Bromide ~1.0 - 3.6 ~1.0 - 3.6 ~0.5 - 3.6 nih.govnih.gov
Tiotropium ~0.1 - 0.3 ~0.1 - 0.3 ~0.1 - 0.3 researchgate.net
Aclidinium ~0.1 - 0.3 ~0.1 - 0.3 ~0.1 - 0.3 karger.com
Glycopyrrolate ~0.5 - 3.6 ~0.5 - 3.6 ~0.5 - 3.6 nih.gov

To understand the functional consequences of muscarinic receptor antagonism, researchers utilize in vitro models of airway smooth muscle. These models often involve isolated tracheal or bronchial tissue strips from animals such as guinea pigs or from human lung tissue obtained during surgery. nih.govresearchgate.net In these preparations, contraction of the smooth muscle can be induced by cholinergic agonists like acetylcholine or methacholine (B1211447), or by electrical field stimulation (EFS) which causes the release of endogenous acetylcholine from nerve endings. nih.govresearchgate.net

The relaxant effect of ipratropium bromide is then quantified by its ability to inhibit or reverse this induced contraction. Studies have consistently shown that ipratropium bromide effectively antagonizes bronchoconstriction induced by cholinergic agonists in a concentration-dependent manner. researchgate.netdrugbank.com It acts by competitively blocking postjunctional M3 muscarinic receptors on airway smooth muscle, thereby preventing the acetylcholine-mediated increase in intracellular calcium and subsequent muscle contraction. karger.com

While highly effective against cholinergic-induced bronchoconstriction, studies have shown that ipratropium bromide has little to no effect against bronchoconstriction induced by other agents like histamine (B1213489) or serotonin, highlighting its specificity for the muscarinic pathway. pharmascience.comhres.ca However, it does show moderate effectiveness against propranolol-induced bronchospasm. pharmascience.comhres.ca

While primarily known as a bronchodilator, some research has explored the potential anti-inflammatory properties of ipratropium bromide using macrophage cell models. Macrophages, such as the human monocytic cell line THP-1, can be stimulated in vitro with agents like lipopolysaccharide (LPS) to mimic an inflammatory response, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). biorxiv.org

Studies investigating the effects of ipratropium bromide on these models have yielded some evidence of anti-inflammatory activity. For instance, research on LPS-stimulated THP-1 cells suggested that ipratropium bromide could reduce the concentration of IL-6 and TNF-α. biorxiv.org However, the same research indicated that other drugs, such as the corticosteroid budesonide (B1683875) and the beta-agonist fenoterol (B1672521), were more effective at reducing these cytokines. biorxiv.org Another study in a rat model of acute pulmonary inflammation induced by cadmium showed that ipratropium bromide reduced neutrophil numbers in bronchoalveolar lavage fluid and attenuated the associated lung lesions. researchgate.netnih.gov This protective effect was linked to a reduction in the activity of matrix metalloproteinase-9 (MMP-9), a pro-inflammatory enzyme. researchgate.netnih.gov In a model of chronic inflammation, ipratropium alone did not show significant anti-inflammatory effects, but in combination with formoterol (B127741), it produced a synergistic inhibitory effect on inflammatory cell counts and MMP-9 activity. nih.gov

Given the systemic exposure, albeit low, to ipratropium bromide following inhalation, it is important to assess its potential cardiovascular effects. In vitro models using isolated myocardial cells or whole heart preparations are employed for this purpose. These models allow for the investigation of the drug's impact on cardiomyocyte viability, apoptosis, necrosis, and electrophysiological properties.

Studies using adult Sprague Dawley rat hearts and primary ventricular myocytes have explored the effects of ipratropium bromide in the context of simulated myocardial ischemia/reperfusion injury. researchgate.netnih.govoup.com One study found that ipratropium, at concentrations from 1 x 10⁻¹¹ M to 1 x 10⁻⁴ M, significantly increased the infarct-to-risk ratio and decreased cell viability in a dose-dependent manner. nih.gov The same study observed increased levels of necrosis and apoptosis, as indicated by flow cytometry and increased levels of cleaved caspase-3. nih.gov Furthermore, administration of ipratropium (10 nM or 100 nM) during reperfusion in an isolated heart model significantly increased the infarct size compared to non-treated controls. bmj.com These findings suggest that ipratropium bromide may exacerbate myocardial injury during ischemia/reperfusion in these nonclinical models. nih.govbmj.com The proposed mechanism involves the blockade of muscarinic receptors, as co-administration of exogenous acetylcholine was shown to have protective properties and abrogate the injury exacerbated by ipratropium. researchgate.netnih.gov

Table 2: Effect of Ipratropium Bromide on Myocardial Infarct Size in an Ischemia/Reperfusion Model

Treatment Concentration Infarct Size to Risk Ratio (%) Source
Control - 52 ± 3 bmj.com
Ipratropium Bromide 10 nM 62 ± 2 bmj.com
Ipratropium Bromide 100 nM 74 ± 4 bmj.com

The therapeutic efficacy of an inhaled drug like ipratropium bromide is highly dependent on its delivery to the lungs, which is determined by the aerosol's physical characteristics. In vitro techniques are used to characterize the aerosol performance of different ipratropium bromide formulations and inhaler devices.

Cascade impaction is a standard method used to determine the aerodynamic particle size distribution (APSD) of the aerosolized drug. fda.gov This technique separates particles based on their aerodynamic diameter, providing information about the mass of drug particles in different size ranges. This is critical because only particles within a certain size range (typically 1-5 µm) can effectively reach the lower airways.

Laser diffraction is another technique used to measure the droplet size distribution of the aerosol plume. fda.govcore.ac.uk This method provides real-time measurement of the size of the droplets as they are emitted from the inhaler.

Research using these techniques has been conducted to compare different formulations of ipratropium bromide, such as comparing a 0.5 mg/1 mL solution to a 0.5 mg/2 mL solution. core.ac.uk Studies have also investigated how factors like the type of nebulizer, the geometry of the mouthpiece, and the patient's inhalation profile can influence the particle size distribution and the total amount of drug delivered. fda.govcore.ac.uk For instance, one study found that the inhaled mass of ipratropium bromide from a 0.5mg/1mL formulation was significantly lower than that from a 0.5mg/2mL formulation across different jet nebulizers. core.ac.uk Another investigation showed that mouth-throat model geometries had a strong effect on the APSD of ipratropium bromide HFA metered-dose inhalers. fda.gov

In Vivo Animal Models for Efficacy and Safety Research

In vivo animal models are indispensable for evaluating the efficacy and safety of ipratropium bromide in a complex biological system before human trials. These models allow for the study of the drug's effects on integrated physiological systems and provide data on its pharmacokinetic and toxicological profiles.

Animal models of bronchoconstriction are commonly used to assess the efficacy of ipratropium bromide. In these models, bronchospasm is induced in animals, such as guinea pigs, rats, or cats, using various challenges. researchgate.netpharmascience.comphysiology.org Pharmacological challenges often involve the administration of cholinergic agonists like methacholine or acetylcholine. pharmascience.comhres.ca Ipratropium bromide has been shown to be highly effective in preventing or reversing bronchoconstriction induced by these agents in animal models. pharmascience.comhres.ca

Studies have also utilized vagal nerve stimulation to induce bronchoconstriction, which more closely mimics the physiological release of acetylcholine in the airways. physiology.org Interestingly, some studies in guinea pigs have shown that ipratropium can potentiate vagally induced bronchoconstriction. physiology.org This is thought to be due to its non-selective nature, where it blocks not only the postjunctional M3 receptors on smooth muscle but also the prejunctional M2 autoreceptors on parasympathetic nerves. physiology.orgnih.gov The blockade of these M2 receptors can lead to an increase in acetylcholine release, potentially overcoming the blockade of the M3 receptors. physiology.orgnih.gov

Animal models are also used for safety and toxicology studies. These studies involve administering ipratropium bromide to animals, such as rats, mice, and rabbits, at various doses and for different durations to assess for any adverse effects. pharmascience.comboehringer-ingelheim.comhpra.ie Reproduction studies in rats, mice, and rabbits have shown no embryotoxic or teratogenic effects. boehringer-ingelheim.comhpra.ie Long-term studies in rats have also been conducted to evaluate chronic toxicity. pharmascience.com

Pharmacologically-Induced Bronchospasm Models (e.g., Acetylcholine, Methacholine)

Ipratropium bromide's efficacy has been evaluated in various preclinical models utilizing pharmacologically-induced bronchospasm. As an anticholinergic agent, it acts by antagonizing the effects of acetylcholine at the muscarinic receptors in the airways. globalrph.comhpra.ie This mechanism of action makes it particularly effective against bronchoconstrictor challenges with agents like acetylcholine and methacholine. hres.ca

In animal studies, ipratropium bromide has been shown to inhibit vagally mediated reflexes by blocking the action of acetylcholine, the neurotransmitter released from the vagus nerve. globalrph.com Anticholinergics like ipratropium prevent the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that results from acetylcholine's interaction with muscarinic receptors on bronchial smooth muscle. globalrph.com

Preclinical investigations in guinea pigs have demonstrated that ipratropium bromide provides dose-dependent prevention of acetylcholine-induced bronchoconstriction. globalrph.com In a side-by-side comparison with other anticholinergics like glycopyrrolate and tiotropium, ipratropium showed comparable antagonist potency in guinea pig models. nih.gov However, its duration of action was found to be shorter than that of tiotropium. nih.gov

Studies in cats sensitized to Ascaris suum have also been used to model allergic asthma and assess the effects of bronchodilators. uliege.be In a study on healthy cats with carbachol-induced bronchoconstriction, ipratropium bromide, delivered via a metered-dose inhaler, demonstrated bronchoprotective effects. uliege.be

Interestingly, some animal research suggests a dose-dependent dual effect. Lower doses of ipratropium might lead to bronchoconstriction, which is thought to be due to the blockade of prejunctional M2 muscarinic autoreceptors on parasympathetic nerves. cambridge.org In contrast, higher doses result in the expected bronchodilation through the blockade of M3 muscarinic receptors on the airway smooth muscle. cambridge.org

Table 1: Effects of Ipratropium Bromide in Pharmacologically-Induced Bronchospasm Models

Animal Model Inducing Agent Key Findings
Guinea Pig Acetylcholine Dose-dependent prevention of bronchoconstriction. globalrph.com
Guinea Pig Acetylcholine Comparable antagonist potency to glycopyrrolate and tiotropium, but shorter duration of action than tiotropium. nih.gov
Cat Carbachol Demonstrated bronchoprotective effects when delivered by pMDI. uliege.be
Animal (unspecified) General Lower doses may cause bronchoconstriction (M2 blockade), while higher doses produce bronchodilation (M3 blockade). cambridge.org
Human Methacholine Provides better protection against methacholine-induced bronchospasm compared to other stimuli like histamine or exercise. nih.gov

Chronic Obstructive Pulmonary Disease (COPD) Models

Animal models are crucial for understanding the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD) and for the preclinical evaluation of potential therapies. smgconferences.com A common method for inducing a COPD-like condition in animals is through chronic exposure to irritants such as sulfur dioxide (SO₂).

In one significant study, a rat model of COPD was developed by exposing the animals to 250 ppm of SO₂ gas for five hours a day, five days a week, for a total of seven weeks. This exposure protocol resulted in pathophysiological changes that mimic those seen in human COPD. nih.gov In this model, the effect of long-term inhalation of aerosolized ipratropium bromide (0.025%) was investigated. nih.gov

The research found that while there was no significant change in the number or function of muscarinic receptors in the airway and lung tissues of the untreated COPD rats compared to normal rats, long-term treatment with ipratropium bromide led to an upregulation of these receptors. nih.gov Specifically, the density of muscarinic receptors did not change after five days of ipratropium inhalation but was significantly increased after 30 days of treatment. nih.gov The study also noted that the muscarinic receptor levels returned to normal six days after the cessation of the ipratropium bromide treatment. nih.gov There were no differences in the equilibrium dissociation constants (Kd) of the receptors among the different groups of rats. nih.gov

Table 2: Research Findings in a Rat Model of COPD

Parameter Untreated COPD Rats vs. Normal Rats COPD Rats After 5 Days of Ipratropium COPD Rats After 30 Days of Ipratropium
Muscarinic Receptor Density No significant change nih.gov No significant change nih.gov Significantly increased nih.gov
Muscarinic Receptor Affinity (Kd) No significant difference nih.gov Not reported No significant difference nih.gov

Myocardial Ischemia/Reperfusion Injury Models

The effects of ipratropium bromide on the heart, particularly in the context of myocardial ischemia/reperfusion (I/R) injury, have been explored in nonclinical models. I/R injury refers to the paradoxical damage that occurs when blood flow is restored to ischemic tissue. mdpi.com

A study utilizing adult Sprague Dawley rat hearts and primary ventricular myocytes investigated the impact of ipratropium bromide during simulated I/R injury. researchgate.netnih.gov The Langendorff-perfused heart model was used to assess hemodynamic parameters and infarct size, while isolated cardiomyocytes were used for cellular-level investigations. researchgate.net

The findings from this research demonstrated that ipratropium bromide, at concentrations ranging from 1 × 10⁻¹¹ M to 1 × 10⁻⁴ M, exacerbated myocardial injury in a dose-dependent manner. researchgate.netnih.gov This was evidenced by a significant increase in the infarct-to-risk ratio and a decrease in cell viability as measured by triphenyl tetrazolium chloride staining and MTT assay, respectively. researchgate.netnih.gov

Further analysis revealed that the increased cell death was due to both necrosis and apoptosis. researchgate.netnih.gov Flow cytometry showed elevated levels of both necrotic and apoptotic cells, which was accompanied by an increase in cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netnih.govoup.com

The study also highlighted the protective role of acetylcholine. researchgate.netnih.gov Exogenous acetylcholine (1 × 10⁻⁷ M), when administered alone, showed cardioprotective properties. researchgate.netnih.gov Furthermore, when co-administered with ipratropium, acetylcholine was able to abrogate the exacerbation of myocardial injury caused by the anticholinergic drug. researchgate.netnih.gov To confirm that the effects were related to muscarinic receptor antagonism, parallel experiments were conducted with atropine (B194438) (1 × 10⁻⁷ M), which produced a similar level of injury to that of ipratropium under I/R conditions. researchgate.netnih.gov These results suggest that ipratropium exacerbates I/R injury by blocking the protective effects of endogenous acetylcholine at the muscarinic receptors. researchgate.netnih.gov

Table 3: Effects of Ipratropium Bromide on Myocardial I/R Injury in a Rat Model

Parameter Effect of Ipratropium Bromide (1 × 10⁻¹¹ M - 1 × 10⁻⁴ M)
Infarct Size / Risk Ratio Significantly increased researchgate.netnih.gov
Cell Viability Significantly decreased researchgate.netnih.gov
Necrosis and Apoptosis Increased levels observed researchgate.netnih.gov
Cleaved Caspase-3 Increased levels observed researchgate.netnih.gov

Developmental Toxicity Assessments

Preclinical studies have been conducted to evaluate the potential developmental toxicity of ipratropium bromide. These assessments in animal models are a standard part of drug safety evaluation.

Reproductive and developmental toxicity studies have been performed in mice, rats, and rabbits. pharmaline.co.ilmedsafe.govt.nz In these studies, no embryotoxic or teratogenic effects were observed following inhalation or intranasal administration of ipratropium bromide at doses considerably higher than those recommended for human use. hres.camedsafe.govt.nz

However, when administered orally at very high doses, evidence of maternal and fetal toxicity was observed. In rats, oral doses of 1000 mg/kg/day were maternotoxic and embryo/fetotoxic, leading to a lower fetal weight. pharmaline.co.ilmedsafe.govt.nz Similarly, in rabbits, an oral dose of 125 mg/kg/day was maternotoxic. pharmaline.co.ilmedsafe.govt.nz Despite the observed toxicity at these high oral doses, no drug-related malformations were seen in the offspring. pharmaline.co.il

It is important to note that animal reproduction studies are not always predictive of human response. hres.ca There is some evidence from animal studies that suggests human exposure might result in developmental toxicity, observed in the absence of significant maternal toxicity or at similar dose levels to other toxic effects. scbt.com

Table 4: Summary of Developmental Toxicity Findings for Ipratropium Bromide

Species Route of Administration Key Findings
Mice, Rats, Rabbits Inhalation/Intranasal No embryotoxic or teratogenic effects at doses considerably higher than recommended for humans. hres.camedsafe.govt.nz
Rat Oral (1000 mg/kg/day) Maternotoxic and embryo/fetotoxic effects (lower fetal weight) observed; no drug-related malformations. pharmaline.co.ilmedsafe.govt.nz
Rabbit Oral (125 mg/kg/day) Maternotoxic effects observed; no drug-related malformations. pharmaline.co.ilmedsafe.govt.nz

Clinical Research and Efficacy Studies of Ipratropium Bromide

Research in Chronic Obstructive Pulmonary Disease (COPD) Management

Bronchodilators are a cornerstone of symptomatic relief in COPD, aiming to improve lung function and health-related quality of life. nps.org.au Ipratropium (B1672105) bromide, as a short-acting muscarinic antagonist (SAMA), has been extensively studied for these purposes. nps.org.auersnet.org

Monotherapy Efficacy Trials

Clinical trials evaluating ipratropium bromide as a standalone treatment have demonstrated its effectiveness in improving lung function in patients with stable COPD. Some studies suggest that the extent of bronchodilation achieved with ipratropium is comparable to that of short-acting beta-2 agonists (SABAs). tandfonline.com The choice between these monotherapies is often guided by patient tolerance rather than a significant difference in efficacy. nps.org.au In a crossover study, nebulized ipratropium bromide led to significant improvements in forced expiratory volume in one second (FEV1), forced vital capacity (FVC), and inspiratory capacity, with a 7%, 10%, and 14% improvement respectively. ersnet.org

Long-term studies have also been conducted. In a year-long study comparing ipratropium with the long-acting anticholinergic tiotropium (B1237716), patients on ipratropium showed a decline in trough FEV1, while the tiotropium group showed improvement. nih.gov Another 12-week study compared formoterol (B127741) with ipratropium and found that while both improved FEV1, formoterol showed a greater effect. atsjournals.org

Combination Therapy Studies (e.g., with β2-Adrenergic Agonists)

The combination of ipratropium bromide with a β2-adrenergic agonist, which have different mechanisms of action, has been shown to provide additive bronchodilator effects. nih.govarchbronconeumol.org This is a common therapeutic strategy in COPD management. archbronconeumol.org

Several large trials have indicated that combining ipratropium bromide with a SABA results in complementary bronchodilation without an increased incidence of adverse reactions. archbronconeumol.org A study comparing a fixed-dose combination of ipratropium and albuterol to albuterol alone found the combination to be superior in terms of peak FEV1 and mean FEV1, although these benefits were most prominent within the first 4 hours. atsjournals.org Another study showed that the combination of ipratropium bromide and albuterol resulted in a 64% greater area under the 8-hour FEV1 curve compared to albuterol with a placebo on the first day of the trial. nih.gov

The combination of ipratropium bromide with long-acting beta-2 agonists (LABAs) has also been investigated. One study demonstrated that a 12-week treatment with salmeterol (B1361061) plus ipratropium bromide was more effective in improving FEV1 than salmeterol alone. archbronconeumol.org

Efficacy of Ipratropium Bromide Combination Therapy in COPD
CombinationComparatorKey FindingsReference
Ipratropium Bromide + Albuterol (SABA)Albuterol aloneSuperior peak FEV1 and mean FEV1, with benefits most pronounced in the first 4 hours. atsjournals.org
Ipratropium Bromide + Albuterol (SABA)Albuterol + Placebo64% greater area under the 8-hour FEV1 curve on day 1. nih.gov
Ipratropium Bromide + Fenoterol (B1672521) (SABA)Monotherapy with each agentSuperior bronchodilator efficacy with a duration of action up to 7 hours. atsjournals.org
Ipratropium Bromide + Salmeterol (LABA)Salmeterol aloneMore effective in improving FEV1 over a 12-week period. archbronconeumol.org

Long-Term Efficacy and Tachyphylaxis Research

Long-term studies of ipratropium bromide have generally not shown evidence of tachyphylaxis, which is a diminished response to a drug over time. nps.org.au This is in contrast to some evidence suggesting that tachyphylaxis can develop with long-term use of β2-agonists. nih.gov

A one-year comparative study found that while patients on ipratropium experienced a slight decline in lung function, those on tiotropium, a long-acting anticholinergic, showed improvement. nih.gov Another study specifically examining tachyphylaxis over 20 weeks found that while a diminished bronchodilator effect was observed with the LABA salmeterol, this was not the case for the ipratropium bromide and salbutamol (B1663637) combination. nih.gov Research has shown that the bronchodilator response to ipratropium remains consistent over time. nih.gov

Impact on Pulmonary Function and Health-Related Quality of Life Parameters

Ipratropium bromide has been shown to provide symptomatic relief and improve health-related quality of life (HRQoL) in patients with COPD. nps.org.au However, the correlation between improvements in lung function, such as FEV1, and patient-reported outcomes can be weak. researchgate.netarchbronconeumol.org

One study found that while ipratropium improved lung function, it did not show a significant effect on symptoms or quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ), whereas formoterol did. atsjournals.org In contrast, a year-long study comparing ipratropium to tiotropium found that tiotropium led to significant improvements in the Transition Dyspnea Index and SGRQ scores, while ipratropium did not show the same level of benefit. nih.gov However, other research indicates that ipratropium does improve quality of life. nps.org.au A study combining ipratropium with noninvasive ventilation in patients with COPD and respiratory failure found that the combination group had better quality of life and lower dyspnea scores. nih.gov

Research in Asthma Management

While not typically a first-line treatment for chronic asthma, ipratropium bromide has a well-established role as an adjunctive therapy in the management of acute asthma exacerbations. nih.gov

Efficacy in Acute Asthma Exacerbations: Adjunctive Therapy Research

The addition of ipratropium bromide to standard therapy with β2-agonists and systemic corticosteroids is recommended for moderate to severe asthma exacerbations. childrensmercy.orgjournalagent.com This combination therapy has been shown to provide additional bronchodilation and improve clinical outcomes. journalagent.comaafp.org

A meta-analysis of 10 studies involving adults with acute asthma found that the addition of ipratropium bromide to a β2-agonist resulted in a pooled improvement in FEV1 of 7.3% and a 22.1% improvement in peak expiratory flow (PEF) rate. aafp.org Another systematic review found that this combination therapy was associated with a 10% increase in pulmonary function and a 38% reduction in hospital admission rates. atsjournals.org The benefit appeared to be greater in patients with more severe obstruction at baseline. aafp.orgatsjournals.org

In pediatric patients with severe asthma exacerbations, the addition of ipratropium to albuterol and corticosteroids has been shown to significantly decrease hospital admissions. childrensmercy.org One study in children with moderate to severe asthma attacks found that the group receiving ipratropium in addition to standard therapy had significantly better clinical asthma scores and PEF rates starting from 40 minutes after treatment. journalagent.com

Efficacy of Ipratropium Bromide as Adjunctive Therapy in Acute Asthma Exacerbations
Patient PopulationInterventionKey FindingsReference
AdultsIpratropium + β2-agonist vs. β2-agonist alone7.3% improvement in FEV1 and 22.1% improvement in PEF. aafp.org
AdultsIpratropium + β2-agonist vs. β2-agonist alone10% increase in pulmonary function and 38% reduction in hospital admissions. atsjournals.org
Children (severe exacerbations)Ipratropium + Albuterol + Corticosteroids vs. standard therapySignificant decrease in hospital admissions. childrensmercy.org
Children (moderate to severe)Ipratropium + standard therapy vs. standard therapySignificantly better clinical asthma scores and PEF rates from 40 minutes post-treatment. journalagent.com

Pediatric Asthma Research

The use of ipratropium bromide as an adjunct to beta-2-agonists in pediatric acute asthma has been a subject of extensive research, with studies yielding varied results regarding its clinical efficacy.

A meta-analysis of six studies revealed that while the addition of ipratropium bromide to a beta-2-agonist resulted in a statistically significant improvement in the percentage of predicted forced expiratory volume in 1 second (FEV1), it did not translate to a significant clinical improvement in terms of clinical rating scores, admission rates, or length of hospital stay. nih.gov The pooled data from three methodologically robust studies indicated an average improvement in FEV1 of 12.5% over the control group. nih.govnih.gov However, in a subset of children with severe airway obstruction, peak expiratory flow rate (PEFR) showed a better response to beta-2-agonist therapy alone. nih.govnih.gov

Another meta-analysis involving 55 trials and 6,396 participants found that the combination of ipratropium bromide and salbutamol significantly reduced the risk of hospital admission compared to salbutamol alone, particularly in children with severe or moderate-to-severe asthma exacerbations. plos.org Specifically, the risk ratio for hospital admission was 0.79 for the combination therapy group. plos.org

A double-blind, randomized, placebo-controlled study investigating the administration of ipratropium bromide and salbutamol via a metered-dose inhaler (MDI) with a spacer in children with mild to moderate acute asthma showed a statistically significant greater improvement in percent predicted forced expiratory flow (FEF25-75) and percent predicted PEFR compared to salbutamol alone. rima.org However, improvements in clinical asthma scores, FEV1, and forced vital capacity (FVC) did not reach statistical significance. rima.org

In a study of children with moderate and severe asthma attacks, the addition of ipratropium bromide to standard therapy (beta-2-agonists and systemic corticosteroids) led to statistically significant improvements in clinical asthma scores and PEFR starting from the 40th minute of treatment, although it did not significantly affect hospitalization rates. journalagent.com Similarly, a trial involving children with severe acute asthma exacerbations found that administering salbutamol and ipratropium bromide via an MDI with a valved-holding chamber resulted in a significantly lower hospitalization rate (5.8%) compared to nebulizer delivery (27.5%). researchgate.net

Table 1: Key Findings from Pediatric Asthma Studies on Ipratropium Bromide

Study FocusKey FindingsPrimary Outcome(s)Reference
Meta-analysis of Ipratropium Bromide in Acute Childhood AsthmaStatistically significant improvement in % predicted FEV1 but no significant clinical improvement.FEV1, clinical rating scores, admission rates nih.govnih.gov
Meta-analysis of Ipratropium Bromide and Salbutamol CombinationSignificant reduction in hospital admission risk, especially in severe cases.Hospital admission risk plos.org
MDI Delivery in Mild to Moderate AsthmaGreater improvement in % predicted FEF25-75 and PEFR with combination therapy.FEF25-75, PEFR, FEV1, FVC, clinical scores rima.org
Adjunctive Therapy in Moderate to Severe AsthmaSignificant improvement in clinical asthma scores and PEFR from 40 minutes.Clinical asthma scores, PEFR, hospitalization rates journalagent.com
MDI vs. Nebulizer in Severe AsthmaLower hospitalization rate with MDI delivery of combination therapy.Hospitalization rate, oxygen saturation researchgate.net

Research in Specific Respiratory Conditions

Acute Bronchiolitis Studies

The efficacy of ipratropium bromide in the management of acute bronchiolitis in infants has been investigated in several clinical trials, often with conflicting results.

A double-blind, placebo-controlled trial involving 69 infants with their first episode of acute bronchiolitis found that adding nebulized ipratropium bromide to albuterol therapy did not provide any additional benefit. nih.gov There were no significant differences in the decrease in respiratory rate, accessory muscle score, wheeze score, or hospitalization rate between the group receiving the combination therapy and the group receiving albuterol with a normal saline placebo. nih.gov

In contrast, a prospective, double-blind, placebo-controlled trial with 69 hospitalized infants with moderate-to-severe bronchiolitis showed that both salbutamol and ipratropium bromide were more effective than placebo in improving clinical scores and oxygen saturation within the first 24 hours of treatment. researchgate.netkarger.com However, these improvements did not lead to a shorter duration of hospitalization. researchgate.netkarger.com At 30 minutes, the clinical scores in the bronchodilator groups were significantly better than in the placebo group. researchgate.net At 8 and 24 hours, the bronchodilator groups also had significantly lower clinical scores and higher oxygen saturation rates. researchgate.net

Another study comparing nebulized salbutamol to nebulized ipratropium bromide in 34 hospitalized infants with acute bronchiolitis found no significant difference in clinical improvement between the two treatment groups at various time points up to 48 hours. ispub.com The mean duration of hospital stay was also similar for both groups. ispub.com

Table 2: Summary of Ipratropium Bromide Efficacy in Acute Bronchiolitis

Study DesignPatient PopulationKey FindingsReference
Double-blind, placebo-controlled trial69 infants with first episode of acute bronchiolitisNo additional benefit from adding ipratropium bromide to albuterol. nih.gov
Prospective, double-blind, placebo-controlled trial69 hospitalized infants with moderate-to-severe bronchiolitisImproved clinical scores and oxygen saturation in the first 24 hours with ipratropium bromide compared to placebo, but no effect on hospitalization duration. researchgate.netkarger.com
Comparative trial34 hospitalized infants with acute bronchiolitisNo significant difference in clinical improvement between ipratropium bromide and salbutamol. ispub.com
Review of 28 clinical trials1,912 infants with bronchiolitisNo overall effect of bronchodilators on oxygen saturation; no significant benefit for hospitalized infants. ksu.edu.sa

Management in Mechanically Ventilated Patients Research

Research into the use of ipratropium bromide in mechanically ventilated patients has focused on its effects on respiratory mechanics and the influence of ventilation modes on its efficacy.

In a study of 18 intubated and mechanically ventilated patients with Chronic Obstructive Pulmonary Disease (COPD), the administration of inhaled fenoterol-ipratropium (B1262602) bromide resulted in a significant decrease in respiratory system resistance (Rrs), end-expiratory lung volume (EELV), and total positive end-expiratory pressure (PEEPt) 30 minutes after inhalation. atsjournals.org The study also suggested that the delivery device, either a metered-dose inhaler (MDI) or a nebulizer (NEB), could influence the components of inspiratory resistance differently. atsjournals.org

Another study on mechanically ventilated patients with acute airflow obstruction demonstrated that ipratropium bromide reduced inspiratory resistance and improved respiratory symptoms. consensus.app These effects were attributed to its action on the large airways. consensus.app

A comparative study in critically ill mechanically ventilated COPD patients observed that nebulized glycopyrronium (B1196793) resulted in a longer duration of action in terms of lowered airway resistance compared to a combination of salbutamol and ipratropium. nih.gov

Table 3: Research Findings on Ipratropium Bromide in Mechanically Ventilated Patients

Study FocusPatient PopulationKey FindingsReference
Impact of nebulized bronchodilators on ventilation modesIntubated adults with obstructive pulmonary diseaseIncreased total ventilation in controlled and spontaneous modes; increased aeration in dependent lung regions. mdpi.comnih.gov
Effects on respiratory mechanics in COPDIntubated and mechanically ventilated COPD patientsSignificant decrease in Rrs, EELV, and PEEPt 30 minutes post-inhalation. atsjournals.org
Effects on respiratory functionMechanically ventilated patients with acute airflow obstructionReduced inspiratory resistance and improved respiratory symptoms. consensus.app
Comparison with glycopyrroniumCritically ill mechanically ventilated COPD patientsGlycopyrronium showed a longer duration of action in lowering airway resistance. nih.gov

Rhinorrhea Research

Clinical trials have demonstrated the efficacy of ipratropium bromide nasal spray in providing symptomatic relief from rhinorrhea associated with the common cold and perennial rhinitis.

In two controlled four-day studies involving 352 patients with rhinorrhea from the common cold, ipratropium bromide nasal solution (0.06%) showed a statistically significant reduction in rhinorrhea compared to a vehicle placebo. apotex.com This was measured by both nasal discharge weight and patient-assessed severity, with significant differences observed within one hour of dosing. apotex.com However, there was no effect on nasal congestion or sneezing. apotex.com

For perennial nonallergic rhinitis, a two-hundred-thirty-three-patient, 8-week double-blind study found that an isotonic aqueous ipratropium bromide nasal spray resulted in a 30% reduction in rhinorrhea, which was significantly greater than the saline vehicle. nih.gov

Similarly, four controlled studies of four and eight weeks in patients with allergic or nonallergic perennial rhinitis showed that ipratropium bromide nasal solution (0.03%) led to a statistically significant decrease in the severity and duration of rhinorrhea throughout the study period, with effects seen as early as the first day. bausch.com Again, no effect was observed on nasal congestion, sneezing, or postnasal drip. bausch.com

A double-blind, placebo-controlled study confirmed that ipratropium bromide significantly reduced rhinorrhea by an average of 18% over placebo in patients with the common cold. capes.gov.br Visual analog scale scores also showed an average improvement of 22% over placebo. capes.gov.br

Clinical trials have also shown ipratropium bromide nasal spray to be effective in alleviating rhinorrhea in children aged 2 to 5 years with a common cold or allergies. researchgate.net

Table 4: Efficacy of Ipratropium Bromide in Rhinorrhea

ConditionStudy DesignKey FindingsReference
Common ColdTwo controlled 4-day studies (n=352)Statistically significant reduction in rhinorrhea (nasal discharge weight and subjective severity) within 1 hour. No effect on congestion or sneezing. apotex.com
Perennial Nonallergic Rhinitis8-week double-blind study (n=233)30% reduction in rhinorrhea, significantly greater than saline vehicle. nih.gov
Allergic or Nonallergic Perennial RhinitisFour controlled 4- and 8-week studiesStatistically significant decrease in severity and duration of rhinorrhea from day 1. No effect on congestion, sneezing, or postnasal drip. bausch.com
Common ColdDouble-blind, placebo-controlled studyAverage 18% reduction in rhinorrhea over placebo; 22% improvement on visual analog scale. capes.gov.br
Common Cold or Allergies (Pediatric)Clinical trialsEffective in alleviating rhinorrhea in children aged 2 to 5 years. researchgate.net

Comparative Efficacy Studies with Other Muscarinic Antagonists

Short-Acting Muscarinic Antagonists (SAMAs) Comparisons

Ipratropium bromide is a foundational short-acting muscarinic antagonist (SAMA) against which other bronchodilators are often compared.

A systematic review and network meta-analysis of 74 randomized controlled trials in patients with COPD found that long-acting muscarinic antagonists (LAMAs), LAMA/long-acting beta-agonist (LABA) combinations, and inhaled corticosteroid (ICS)/LABA combinations led to significantly greater improvements in trough FEV1 compared to SAMA monotherapy (ipratropium). nih.govresearchgate.net The LAMA/LABA combinations demonstrated the highest probability of being the most effective in improving FEV1. nih.govresearchgate.net This indicates that while ipratropium is effective, longer-acting agents and combination therapies generally provide superior bronchodilation for the maintenance treatment of COPD. nih.govresearchgate.net

A systematic review comparing ipratropium bromide with short-acting beta2-agonists (SABAs) found that regimens containing ipratropium bromide offered significant benefits. copdx.org.au Specifically, ipratropium bromide improved FEV1 by a weighted mean difference of 30 ml and forced vital capacity (FVC) by 70 ml over SABAs alone. copdx.org.au

When comparing ipratropium to the LAMA tiotropium, a review of two studies with 1,073 COPD patients concluded that tiotropium was associated with improved lung function, fewer hospital admissions, and a better quality of life compared to ipratropium bromide. nih.govnih.govresearchgate.net At three months, the trough FEV1 was significantly higher with tiotropium (mean difference of 109 mL). nih.gov

The combination of ipratropium with a SABA, such as salbutamol, has been shown to produce enhanced bronchodilation compared to either agent alone. springermedizin.de

Table 5: Comparative Efficacy of Ipratropium Bromide vs. Other Muscarinic Antagonists

ComparisonKey FindingsOutcome(s)Reference
Ipratropium (SAMA) vs. LAMAs, LAMA/LABAs, ICS/LABAsLAMAs and combination therapies showed significantly greater improvement in trough FEV1 compared to ipratropium monotherapy.Trough FEV1 nih.govresearchgate.net
Ipratropium vs. SABAsIpratropium-containing regimens showed significant improvement in FEV1 and FVC over SABAs alone.FEV1, FVC copdx.org.au
Ipratropium vs. Tiotropium (LAMA)Tiotropium demonstrated superior improvement in lung function, fewer hospital admissions, and better quality of life.Trough FEV1, hospital admissions, quality of life nih.govnih.govresearchgate.net
Ipratropium Monotherapy vs. Ipratropium/Salbutamol CombinationCombination therapy produced enhanced bronchodilation.Bronchodilation springermedizin.de

Long-Acting Muscarinic Antagonists (LAMAs) Comparisons (e.g., Tiotropium, Glycopyrrolate)

Clinical research has extensively compared the efficacy of the short-acting muscarinic antagonist (SAMA) ipratropium bromide with long-acting muscarinic antagonists (LAMAs) like tiotropium and glycopyrrolate (B1671915), primarily in the context of managing Chronic Obstructive Pulmonary Disease (COPD). These studies generally focus on key outcomes such as lung function, rates of exacerbation, hospital admissions, and quality of life.

Ipratropium Bromide vs. Tiotropium

Systematic reviews and meta-analyses of randomized controlled trials consistently demonstrate that tiotropium offers significant advantages in efficacy over ipratropium bromide for patients with moderate to severe COPD. nih.govnih.gov

Research findings indicate that treatment with tiotropium leads to superior improvements in lung function. nih.govnih.gov A meta-analysis combining two studies with 1,073 participants found that trough Forced Expiratory Volume in one second (FEV1) at three months was significantly higher with tiotropium compared to ipratropium bromide, with a mean difference of 109 mL. nih.govnih.govresearchgate.net In a year-long study, the trough FEV1 for patients on tiotropium was 120 mL above baseline, while it declined by 30 mL for those on ipratropium, resulting in a mean difference of 150 mL. nih.gov Another study noted a significantly larger change in trough FEV1 from baseline in the tiotropium group (61.7 ± 25.3 mL) compared to the ipratropium group (16.4 ± 27.9 mL) after four weeks of treatment. cda-amc.ca

Table 1: Comparison of Lung Function (FEV1) between Tiotropium and Ipratropium Bromide

Outcome Duration Mean Difference (Tiotropium vs. Ipratropium) Statistical Significance Source(s)
Trough FEV1 3 Months 109 mL p < 0.05 nih.gov, researchgate.net, nih.gov
Change in Trough FEV1 4 Weeks 45.3 mL p < 0.05 cda-amc.ca
Trough FEV1 12 Months 150 mL Not specified nih.gov

Beyond lung function, tiotropium has shown greater efficacy in reducing the frequency of COPD exacerbations. sbcm.org.brersnet.org One meta-analysis found that tiotropium significantly reduced COPD exacerbations compared to ipratropium, with a number needed to treat (NNT) of 16. sbcm.org.br This leads to a lower rate of hospital admissions. nih.govnih.goversnet.org Pooled data from two studies showed that patients on tiotropium had fewer hospital admissions compared to those on ipratropium. nih.govresearchgate.net Specifically, the odds of hospital admission were lower for the tiotropium group, as were the odds of experiencing an exacerbation that led to hospitalization. nih.govnih.govresearchgate.net A one-year study observed a 27% reduction in the mean number of exacerbations and a 45% reduction in hospital admissions for patients treated with tiotropium versus ipratropium. ersnet.org

Improvements in health-related quality of life are also more pronounced with tiotropium. nih.govnih.gov A study utilizing the St. George's Respiratory Questionnaire (SGRQ) found that the mean score at 52 weeks was significantly lower (indicating better quality of life) in the tiotropium group compared to the ipratropium group, with a mean difference of -3.30. nih.goversnet.org

Table 2: Comparison of Clinical Outcomes between Tiotropium and Ipratropium Bromide

Outcome Result (Tiotropium vs. Ipratropium) Source(s)
COPD Exacerbations Significantly reduced (NNT=16) sbcm.org.br
Hospital Admissions Odds Ratio: 0.34 (Fewer admissions) nih.gov, researchgate.net
Exacerbations Leading to Hospitalization Odds Ratio: 0.56 (Fewer events) nih.gov, nih.gov, researchgate.net
Quality of Life (SGRQ Score) Mean Difference: -3.30 (Improved) nih.gov, ersnet.org

Ipratropium Bromide vs. Glycopyrrolate

Glycopyrrolate (also known as glycopyrronium bromide) is another LAMA that has been compared with ipratropium bromide, often showing favorable outcomes. In one study, various doses of glycopyrrolate were found to be noninferior to ipratropium for improving lung function. dovepress.com In vitro studies on human bronchial tissue have indicated that glycopyrrolate is a more potent inhibitor of carbachol-induced contractions than ipratropium, suggesting a strong bronchodilator effect. researchgate.netnih.gov

Clinical trials have demonstrated that nebulized glycopyrrolate provides significant improvements in lung function compared to placebo, with a rapid onset of action. ersnet.orgcopdfoundation.org When compared directly with open-label ipratropium in a 7-day study, all doses of nebulized glycopyrrolate showed significant and sustained improvements in FEV1 over 24 hours. ersnet.org Another study comparing nebulized glycopyrronium to a combination of salbutamol and ipratropium in mechanically ventilated COPD patients found that glycopyrronium led to a longer duration of action in terms of lowered airway resistance. nih.gov

Network meta-analyses that assess the comparative efficacy of various inhaled medications for COPD consistently show that LAMAs as a class, including tiotropium and glycopyrrolate, lead to significantly greater improvements in trough FEV1 compared to SAMA monotherapy with ipratropium. nih.govnih.govresearchgate.net These analyses position ipratropium as providing the least improvement in lung function among the compared muscarinic antagonists. nih.govresearchgate.net

Adverse Event Mechanisms and Safety Research of Ipratropium Bromide

Mechanisms Underlying Paradoxical Bronchospasm

Paradoxical bronchospasm is a rare but serious adverse event where the airways constrict following the administration of a bronchodilator. Research into the mechanism of ipratropium-induced paradoxical bronchospasm points to its non-selective nature as a muscarinic antagonist. nih.gov

In the airways, smooth muscle tone is regulated by a balance between beta-2 adrenergic receptors (promoting dilation) and M3 muscarinic receptors (promoting constriction). youtube.com Ipratropium (B1672105) competitively blocks M3 receptors, leading to bronchodilation by allowing the beta-2 adrenergic action to be unopposed. youtube.com However, it also blocks M2 muscarinic receptors, which are located on presynaptic cholinergic nerve endings and function as autoreceptors that inhibit the release of acetylcholine (B1216132). nih.gov

By blocking these M2 feedback receptors, ipratropium can paradoxically lead to an increased release of acetylcholine from the nerve endings. nih.gov This surge in acetylcholine can potentially overcome the M3 receptor blockade, resulting in smooth muscle contraction and paradoxical bronchoconstriction. nih.govyoutube.com

Cardiovascular Effects and Myocardial Injury Research

Clinical observations have suggested an increased risk of adverse cardiovascular events in COPD patients with underlying ischemic heart disease who are treated with anticholinergics like ipratropium. nih.govoup.comcoventry.ac.uk Non-clinical research has sought to elucidate the cellular mechanisms of this potential cardiotoxicity, particularly in the context of ischemia/reperfusion (I/R) injury, which occurs when blood supply is restored to tissue after a period of ischemia.

Studies using in vitro models of myocardial I/R have demonstrated that ipratropium bromide can exacerbate myocardial injury. nih.govcoventry.ac.ukresearchgate.net This exacerbation is characterized by a dose-dependent increase in the infarct-to-risk ratio and a decrease in cardiac myocyte viability. nih.govoup.com

The underlying mechanisms for this increased cell death involve the activation of both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govcoventry.ac.ukbl.uk Research has identified key molecular players in these pathways:

Apoptosis: Ipratropium treatment in the context of simulated I/R leads to increased levels of apoptosis. nih.govoup.com This is accompanied by a rise in the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govoup.comresearchgate.net Apoptosis is a highly regulated process involving extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways that converge on the activation of caspases. nih.govfrontiersin.orgresearchgate.net

Necrosis: Alongside apoptosis, increased levels of necrosis are also observed following ipratropium administration during reperfusion. nih.govoup.comcoventry.ac.uk Necrosis is often considered a more chaotic form of cell death, but recent research has identified regulated necrotic pathways, such as necroptosis, which can be triggered by death receptors under certain conditions when apoptosis is inhibited. nih.govfrontiersin.org Studies have shown that both apoptosis and necroptosis contribute to the pathogenesis of drug-induced cardiotoxicity. frontiersin.org

These findings suggest that ipratropium's antagonism of muscarinic receptors interferes with the protective signaling of acetylcholine in the heart, thereby worsening I/R injury through both apoptotic and necrotic cell death mechanisms. nih.govoup.com

Table 1: Investigated Effects of Ipratropium Bromide on Myocardial Cell Death Pathways
PathwayKey FindingAssociated Molecular MarkerReference
ApoptosisIncreased levels of apoptotic cell deathCleaved Caspase-3 nih.govoup.comresearchgate.net
NecrosisIncreased levels of necrotic cell deathN/A (as per sources) nih.govoup.comcoventry.ac.uk

Mitochondria play a central role in both cell survival and the execution of cell death pathways, including apoptosis and necrosis. nih.gov Research indicates that the cardiotoxic effects of ipratropium during I/R are linked to mitochondrial dysfunction. nih.govpa2online.org

One key mechanism involves the mitochondrial permeability transition pore (mPTP) . coventry.ac.ukbl.uk The opening of the mPTP is a critical event in I/R injury that disrupts mitochondrial function and can trigger cell death. Studies have shown that ipratropium's cardiotoxic effect is mediated through a mechanism that links muscarinic signaling to the mPTP. coventry.ac.uk

Further research has explored the role of mitochondrial dynamics , specifically fission and fusion. A study investigating the cytotoxic effects of ipratropium co-administered a mitochondrial division inhibitor (Mdivi-1) in a Langendorff model of I/R. pa2online.org The results showed that Mdivi-1 provided cardioprotection and abrogated the ipratropium-mediated increase in myocardial injury. pa2online.org This was the first study to specifically relate a mitochondrial pathway involving fission to ipratropium-induced myocardial damage. pa2online.org

Table 2: Research on Mitochondrial-Associated Responses to Ipratropium Bromide
Mitochondrial ProcessObserved Effect of IpratropiumInvestigative ApproachReference
Mitochondrial Permeability Transition Pore (mPTP)Exerts cardiotoxic effect through a mechanism linked to the mPTPCo-administration with Cyclosporin A (CsA), an mPTP inhibitor coventry.ac.uk
Mitochondrial FissionInduced myocardial injury is attenuated by inhibiting mitochondrial divisionCo-administration with Mdivi-1, a mitochondrial division inhibitor pa2online.org

Ocular Effects Research: Glaucoma Risk Factors

Cases of increased intraocular pressure (IOP) and acute angle-closure glaucoma have been reported with the use of nebulized ipratropium bromide. nih.govresearchgate.netdrugs.com Research suggests this is a local, rather than systemic, effect. researchgate.net

The proposed mechanism involves the direct contact of aerosolized drug particles with the eye. nih.govdrugs.com Ipratropium bromide escaping from a nebulizer mask can diffuse into the cornea and exert its anticholinergic effects locally. nih.gov This leads to blockade of muscarinic receptors in the iris sphincter muscle, causing pupillary dilation (mydriasis). In individuals with pre-existing narrow iridocorneal angles, this dilation can cause the iris to bunch up at the periphery and physically obstruct the trabecular meshwork, which is the eye's drainage system for aqueous humor. nih.gov This obstruction, known as pupillary block, prevents the normal outflow of aqueous humor, leading to a rapid and dangerous increase in IOP, characteristic of an acute angle-closure glaucoma attack. nih.gov

Risk factors for developing medication-induced angle-closure glaucoma include:

Pre-existing narrow angles brightfocus.org

Advanced age brightfocus.org

Female gender brightfocus.org

Hyperopia (farsightedness) brightfocus.org

Asian ethnicity brightfocus.org

One study found that while nebulized ipratropium bromide or salbutamol (B1663637) used separately did not significantly raise IOP in patients with open-angle or narrow-angle glaucoma, their combined use did increase IOP in the narrow-angle glaucoma group, with some patients experiencing transient angle closure. nih.gov

Urinary Retention Pathophysiology Research

Urinary retention is a recognized, though rare, anticholinergic side effect of ipratropium bromide. nih.govsemanticscholar.org The pathophysiology is directly related to the drug's mechanism of action on the urinary bladder.

The contraction of the bladder's detrusor muscle, which is necessary for urination, is primarily mediated by acetylcholine acting on muscarinic receptors. tandfonline.com Ipratropium, as a muscarinic antagonist, can hinder the activation of these detrusor muscarinic receptors. tandfonline.com This inhibition of cholinergic stimulation leads to decreased contraction of the detrusor muscle, which can result in incomplete bladder emptying or acute urinary retention (AUR). tandfonline.com

Research indicates that the risk of AUR is most prominent in patients who have recently started therapy with inhaled anticholinergics. nih.gov The risk appears to be particularly elevated in elderly men with benign prostatic hyperplasia (BPH), a condition that already causes bladder outflow obstruction. nih.govsemanticscholar.orgnih.gov A nested case-control study found that users of inhaled anticholinergics had a 40% increased risk for AUR compared to non-users. tandfonline.com

Systemic Anticholinergic Effects Research (Considering Minimal Systemic Absorption)

Ipratropium bromide is a quaternary ammonium (B1175870) compound. nih.govresearchgate.net This chemical structure carries a positive charge, which significantly limits its ability to be absorbed across biological membranes like the gastrointestinal tract and the blood-brain barrier. nih.govresearchgate.netdrugbank.com Consequently, when administered via inhalation, systemic absorption is minimal. nih.govdrugbank.com

Studies measuring plasma concentrations after nasal inhalation of ipratropium found that levels were very low and decreased rapidly, which is consistent with the lack of systemic anticholinergic effects observed in the study subjects. nih.gov Serum levels after oral or inhaled administration are estimated to be only 1-2% of the administered dose. drugbank.com

Despite this poor absorption, the potential for systemic adverse effects such as urinary retention and constipation still exists. researchgate.net This suggests that even the small amount of drug that is absorbed systemically can be sufficient to cause effects in susceptible individuals, or that a significant portion of the inhaled dose is swallowed and acts locally on the gastrointestinal tract before being eliminated. researchgate.net Therefore, while the minimal systemic absorption is a key feature of ipratropium's safety profile, it does not entirely eliminate the risk of systemic anticholinergic effects. drugs.comresearchgate.net

Toxicological Assessments and Experimental Models

The toxicological profile of ipratropium bromide has been evaluated in various non-clinical models. Extensive toxicological studies have revealed that at high doses, the compound induces typical anticholinergic symptoms such as mydriasis, dryness of mucous membranes, and meteorism with coprostasis. nih.gov However, long-term inhalation studies in animal models have provided no evidence of functional or morphological impairment of the lungs or airways. nih.gov

Specific research has explored the effects of ipratropium bromide in experimental models of myocardial ischemia/reperfusion injury. A study utilizing isolated perfused rat hearts and primary rat cardiac myocytes investigated the impact of ipratropium at the onset of reperfusion. The findings indicated that ipratropium bromide administration was associated with an exacerbation of myocardial injury. This was demonstrated by a dose-responsive increase in infarct size in the isolated heart model and reduced cell viability in the myocyte model. Mechanistically, the study observed increased levels of both necrosis and apoptosis, which was accompanied by a rise in cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. The detrimental effects observed were counteracted by the co-administration of acetylcholine, suggesting the mechanism is related to action on muscarinic acetylcholine receptors. scbt.com

Table 1: Findings from an Experimental Model of Myocardial Ischemia/Reperfusion

Experimental Model Parameter Measured Observed Effect of Ipratropium Bromide
Isolated Perfused Rat Hearts Infarct to Risk Ratio Dose-responsive increase in infarct size
Primary Rat Cardiac Myocytes Cell Viability (MTT Assay) Reduced cell viability
Primary Rat Cardiac Myocytes Myocyte Death (Flow Cytometry) Increased levels of necrosis and apoptosis

Mutagenicity and Carcinogenicity Research

Ipratropium bromide has been subjected to a range of studies to assess its potential for mutagenicity and carcinogenicity, with results indicating a lack of activity in these areas. fda.govdrugbank.com A comprehensive set of mutagenicity assays, including the Ames test (bacterial mutagenicity), mouse dominant lethal test, mouse micronucleus test, and a chromosome aberration test of bone marrow in Chinese hamsters, all yielded negative results. fda.gov

Long-term carcinogenicity studies have also been conducted. In two-year oral carcinogenicity studies performed in both rats and mice, ipratropium bromide did not demonstrate any carcinogenic activity. fda.govrxlist.com These studies involved oral administration at doses significantly higher than the maximum recommended daily inhalation dose in humans on a mg/m² basis, providing robust evidence of its non-carcinogenic profile. fda.gov

Table 2: Summary of Mutagenicity and Carcinogenicity Studies for Ipratropium Bromide | Study Type | Test System | Finding | | :--- | :--- | :--- | | Mutagenicity | Ames Test (Bacterial) | Negative | | | Mouse Dominant Lethal Test | Negative | | | Mouse Micronucleus Test | Negative | | | Chromosome Aberration (Chinese Hamster Bone Marrow) | Negative | | Carcinogenicity | Two-Year Oral Study | Rat | No carcinogenic activity | | | Two-Year Oral Study | Mouse | No carcinogenic activity |

Research on Pharmacological Interactions

The potential for additive anticholinergic effects exists when ipratropium bromide is co-administered with other drugs possessing anticholinergic properties. Systemic effects are not common following inhalation due to poor absorption, but the risk of an additive burden is a key consideration. fda.gov This can lead to an intensification of classic anticholinergic effects such as dry mouth, tachycardia, blurred vision, urinary retention, and constipation. fda.gov Caution is advised when ipratropium bromide is used concurrently with medications from several classes known for their anticholinergic activity.

Table 3: Drug Classes with Potential for Additive Anticholinergic Effects with Ipratropium Bromide

Drug Class Examples
Other Inhaled Anticholinergics Aclidinium (B1254267), Revefenacin
Tricyclic Antidepressants Amitriptyline, Desipramine, Doxepin
Antihistamines (First-Generation) Diphenhydramine, Chlorpheniramine
Neuroleptics/Antipsychotics Chlorpromazine, Olanzapine
Antispasmodics Dicyclomine, Hyoscyamine
Class IA Antiarrhythmics Disopyramide
Anti-Parkinson Agents Benztropine, Trihexyphenidyl

The combination of ipratropium bromide with β2-adrenergic agonists is a cornerstone of therapy for obstructive airway diseases. Research suggests that these two classes of drugs can produce enhanced bronchodilation through different but complementary mechanisms. Ipratropium, an anticholinergic, primarily affects the larger and intermediate-sized airways. In contrast, β2-adrenergic agonists appear to act predominantly on the smaller airways.

This combination can lead to superior bronchodilation compared to either agent alone. nih.gov Some studies have characterized this interaction as an additive effect. For instance, a double-blind study involving patients with chronic airways obstruction found that the combination of ipratropium bromide and fenoterol (B1672521) (a β2-agonist) produced a significant additive bronchodilatory effect. drugbank.com Other research describes the interaction as synergistic, with the simultaneous action on both muscarinic and β2-adrenergic receptors in the airways resulting in a greater bronchodilatory response. nih.gov The differing sites and mechanisms of action are thought to underlie this enhanced effect, providing a more comprehensive relaxation of airway smooth muscle.

Table 4: Mentioned Compounds

Compound Name
Acetylcholine
Aclidinium
Amitriptyline
Benztropine
Chlorpheniramine
Chlorpromazine
Cyclobenzaprine
Desipramine
Dicyclomine
Diphenhydramine
Disopyramide
Doxepin
Fenoterol
Hyoscyamine
Ipratropium bromide
Olanzapine
Revefenacin

Advanced Research and Translational Applications of Ipratropium Bromide

Novel Drug Delivery Systems and Formulations Research

Efforts to improve the delivery of ipratropium (B1672105) bromide have centered on developing more efficient and environmentally friendly inhaler technologies and creating formulations that can provide prolonged therapeutic effects.

The transition from chlorofluorocarbon (CFC) propellants to non-ozone-depleting hydrofluoroalkane (HFA) propellants in metered-dose inhalers (MDIs) necessitated comprehensive research to ensure the new formulations were equivalent in performance and safety. A new ipratropium bromide MDI using HFA 134a as a propellant was developed as an alternative to the CFC-based inhalers. medscape.com Preclinical studies demonstrated the acceptability of HFA 134a in terms of its pharmacology and safety. medscape.com

Clinical trials were designed to establish the therapeutic equivalence of the HFA formulation to the existing CFC MDI. medscape.com A randomized, double-blind, parallel-group, placebo-controlled multicenter trial involving 507 patients with moderate-to-severe COPD found that ipratropium bromide HFA provided bronchodilation comparable to the marketed ipratropium bromide CFC over 12 weeks of use. nih.gov Furthermore, long-term, one-year studies confirmed that the ipratropium bromide HFA formulation had equivalent efficacy and safety to the CFC formulation in patients with COPD. medscape.com

Research also investigated the physicochemical stability of HFA-based solutions. A study examining formulations containing ipratropium bromide and fenoterol (B1672521) hydrobromide found that stability was influenced by the concentrations of both the HFA propellant and ethanol (B145695). researchgate.net Formulations with less than 72% v/v HFA propellant and more than 27% v/v ethanol remained as clear solutions, while those with HFA content above 74% v/v precipitated. researchgate.net The six most stable formulations produced aerosols with a mass median aerodynamic diameter (MMAD) of approximately 2 μm, which did not change significantly after six months of storage. researchgate.net

Study FocusKey FindingsReference
Long-Term Safety & EfficacyIpratropium Bromide HFA MDI demonstrated equivalent long-term (1-year) safety and efficacy to the CFC MDI formulation in COPD patients. medscape.com
Comparative BronchodilationThe HFA formulation provided bronchodilation comparable to the CFC formulation over 12 weeks in patients with moderate-to-severe COPD. nih.gov
Formulation StabilityFormulation stability depends on HFA and ethanol content. Stable formulations produced aerosols with an MMAD of ~2 μm. researchgate.net

Developing sustained-release formulations is a key research goal to reduce dosing frequency and improve patient adherence. Poly(lactic-co-glycolic) acid (PLGA) is a biodegradable and biocompatible polymer extensively studied for creating microparticle-based drug delivery systems. researchgate.netnih.gov PLGA-based microspheres have been investigated for the pulmonary delivery of various drugs, including ipratropium bromide. researchgate.netscispace.comrajpub.com

The properties of PLGA can be tuned to control the rate of drug release. bioline.org.br Key characteristics influencing the degradation rate and subsequent drug release include the polymer's molecular weight and the ratio of lactic acid to glycolic acid. researchgate.netbioline.org.br A lower molecular weight PLGA generally results in faster degradation and quicker drug release. bioline.org.br Since lactide is more hydrophobic than glycolide, a higher lactide content slows polymer degradation and drug release. bioline.org.br PLGA with a 50:50 lactide-to-glycolide ratio often exhibits the fastest degradation, leading to more rapid drug release. bioline.org.br These properties allow for the engineering of particles that can release ipratropium bromide over an extended period.

The concept of continuous delivery in pharmacology aims to maintain drug concentrations within a therapeutic range, which can be achieved through such sustained-release systems. nih.govcontinuousdelivery.com By encapsulating ipratropium bromide in PLGA microspheres, it is possible to create a depot system within the lungs that provides a continuous therapeutic effect. nih.govscispace.com

PLGA PropertyEffect on Drug ReleaseReference
Molecular WeightLower molecular weight leads to faster polymer degradation and more rapid drug release. bioline.org.br
Lactide/Glycolide RatioHigher lactide content (more hydrophobic) decreases the degradation rate, resulting in slower drug release. A 50:50 ratio often provides the fastest degradation. bioline.org.br
End Group CappingThe type of end group on the polymer chain can influence the degradation and release profile. bioline.org.br

Pharmacogenomics and Biomarker Discovery Research

Pharmacogenomics research seeks to understand how genetic variations influence individual responses to medications, paving the way for personalized medicine. omicsonline.org For asthma and related respiratory conditions, studies have explored how genetic differences affect patient reactions to bronchodilators.

A significant finding in this area comes from the Beta-Adrenergic Response by Genotype (BARGE) study. omicsonline.org This prospective, genotype-stratified trial enrolled patients with mild asthma based on their genotype at the locus for the 16th amino acid of the β2-adrenergic receptor. omicsonline.org The study found that patients with the Arg/Arg genotype experienced improved lung function when their β-agonist therapy (albuterol) was withdrawn and replaced with ipratropium bromide. omicsonline.org This suggests that for a specific genetic subgroup, ipratropium bromide may be a more effective treatment than standard β-agonists.

Other research has supported the idea that genetic factors mediate the heterogeneity in treatment response. researchgate.net For instance, one study found that patients with the homozygous Gly16/Gly16 genotype had enhanced bronchoprotection after treatment with the long-acting β-agonist salmeterol (B1361061). researchgate.net While not directly involving ipratropium bromide, this finding underscores the importance of the β2-adrenergic receptor genotype in determining bronchodilator response and provides a rationale for considering alternative mechanisms of action, such as the anticholinergic pathway targeted by ipratropium bromide, in genetically-defined patient populations. omicsonline.orgresearchgate.net The identification of such genetic biomarkers could help identify subgroups of patients who would benefit most from specific therapies. omicsonline.org

omicsonline.orgresearchgate.net
Gene/PolymorphismAssociated FindingImplication for Ipratropium BromideReference
β2-adrenergic receptor (Arg16Gly)Patients with the Arg/Arg genotype improved when β-agonist therapy was withdrawn and replaced with ipratropium bromide.Suggests ipratropium bromide may be a preferable treatment for this specific genetic subgroup of asthma patients.
β2-adrenergic receptor (Arg16Gly)Patients with the Gly/Gly genotype showed enhanced bronchoprotection with salmeterol.Provides context for genotype-driven response to bronchodilators, highlighting the need for alternative treatments like ipratropium bromide for other genotypes.

Real-World Evidence and Post-Marketing Surveillance Studies

Real-world evidence (RWE) is clinical evidence regarding a medical product's usage and potential benefits or risks that is derived from the analysis of real-world data (RWD). nih.gov RWD is collected from sources outside of traditional randomized controlled trials (RCTs), such as electronic health records, insurance claims, and patient registries. nih.govwalshmedicalmedia.com Post-marketing surveillance, or Phase IV studies, uses RWE to monitor the long-term safety and effectiveness of drugs after they have been approved for public use. walshmedicalmedia.comcanada.ca

This type of surveillance is critical because RCTs, while rigorous, are limited by controlled conditions and often exclude complex patient populations like the elderly or those with multiple comorbidities. walshmedicalmedia.com RWE provides a more comprehensive picture of how a drug like ipratropium bromide performs in diverse, everyday clinical practice. walshmedicalmedia.com Health authorities, such as Health Canada and the U.S. FDA, increasingly use RWE to support regulatory decisions and monitor product safety. canada.cabakertilly.com

For ipratropium bromide, post-marketing surveillance has been important for monitoring its long-term cardiovascular safety profile. For example, some reports have noted an unexpected small increase in cardiovascular events in COPD patients who were regularly treated with ipratropium bromide. hpsj.com Such findings, generated from large-scale observational data, supplement the safety information from initial clinical trials and allow for a more complete understanding of the drug's risk profile in a broader population. walshmedicalmedia.comhpsj.com

Health Economics and Patient-Reported Outcomes Research

Health economics research evaluates the cost-effectiveness of medical interventions, while patient-reported outcomes (PROs) capture the patient's perspective on their health and the impact of treatment. nih.gov Both are increasingly important for healthcare decision-making.

Studies have shown that the choice of delivery system for ipratropium bromide can have significant economic implications. One study comparing nebulizers to metered-dose inhalers with a spacer (MDI-spacer) for administering bronchodilators in hospitalized children found significant cost savings in favor of the MDI-spacer. walshmedicalmedia.com The analysis showed a 30% reduction in medication cost per 100 doses for ipratropium bromide when using an MDI-spacer instead of a nebulizer. walshmedicalmedia.com

Systematic literature reviews have also analyzed the economic impact of using a single combination inhaler versus multiple separate inhalers to deliver the same medications for asthma or COPD. tandfonline.com Observational studies included in the review generally showed economic advantages for single-inhaler therapy, including lower rates of emergency room visits and hospitalizations compared with using separate inhalers. tandfonline.com

Research AreaKey FindingReference
Cost-Effectiveness of Delivery SystemsUse of MDI-spacers for ipratropium bromide resulted in a 30% medication cost reduction compared to nebulizers in a hospital setting. walshmedicalmedia.com
Single vs. Multiple Inhaler TherapySingle-inhaler therapy is associated with lower healthcare resource utilization (e.g., ER visits, hospitalizations) compared to multiple-inhaler therapy. tandfonline.com
Patient-Reported OutcomesIn a study where ipratropium bromide was a supplemental therapy, PROs showed numerical improvement but also a high placebo response in COPD patients with comorbid anxiety/depression. tandfonline.com

Identification of Unmet Needs and Future Research Directions

Despite its established role, there are still unmet needs and promising future research directions related to ipratropium bromide and the management of obstructive airway diseases. A significant unmet need is the lack of effective pharmacotherapies that can alter the long-term course of diseases like COPD. biorxiv.org

Future research is likely to focus on several key areas:

Anti-Inflammatory Properties: There is emerging interest in the potential anti-inflammatory effects of anticholinergic agents. Research investigating the ability of ipratropium and tiotropium (B1237716) to reduce pro-inflammatory cytokines in in-vitro macrophage models suggests a possible novel therapeutic approach beyond bronchodilation. biorxiv.org

Personalized Medicine: Further pharmacogenomic studies are needed to identify biomarkers that can predict patient response. omicsonline.orgresearchgate.net This could lead to genotype-stratified treatment strategies, ensuring patients receive the most effective therapy from the outset.

Advanced Drug Delivery: Continued development of novel delivery systems, such as more sophisticated sustained-release formulations or smart inhalers, could further improve therapeutic efficacy and patient convenience.

Biomarker Development: For related conditions like bronchopulmonary dysplasia (BPD), future research should focus on establishing better biomarkers that can predict disease development and help stratify high-risk infants for targeted interventions. frontiersin.org

Immunomodulatory Treatments: Broader research into new immunomodulatory treatments that target the underlying allergic and inflammatory pathways, such as the actions of cytokines and interleukins, may lead to therapies that can be used in conjunction with or as alternatives to current bronchodilator regimens. bsaci.org

Investigation of Higher or Cumulative Doses for Enhanced Efficacy

Research into the dose-response relationship of ipratropium bromide has been a key area of investigation to optimize its therapeutic effects. Studies have explored whether higher or cumulative doses can lead to greater and more sustained bronchodilation in patients with obstructive airway diseases.

In a study involving patients with partially reversible airways obstruction, dose-response relationships were assessed using both single and cumulative dosing schedules. bmj.com When administered in a single dose, 120 μg of ipratropium bromide resulted in a significantly greater FEV1 response compared to a 40 μg dose at all measured time intervals up to six hours. bmj.com A cumulative dose-response method, where patients received sequential doses of 40 μg, 80 μg, and 120 μg, showed a comparable peak increase in FEV1, suggesting this technique is suitable for determining peak response. bmj.com For prolonged bronchodilation, a 120 μg dose may be preferable to the standard 40 μg dose. bmj.com

Another study examined cumulative doses in patients with stable, moderately severe airflow obstruction, using a nebulizer. nih.gov It was found that up to 80% of the maximum achievable bronchodilator response, measured by FEV1, was obtained with a cumulative dose of 72 micrograms. nih.gov Doses beyond this did not produce a significant further improvement. nih.gov Similarly, when comparing a nebulized solution to a metered-dose inhaler, the dose required to produce 99% of the achievable FEV1 response was estimated to be 78 micrograms and 82 micrograms, respectively. nih.gov

In patients with acute asthma, a cumulative-dose-response study using a nebulizer determined that 500 micrograms produced a maximal increase in peak expiratory flow rate. nih.gov For patients with Chronic Obstructive Pulmonary Disease (COPD), maximal bronchodilation (measured by a 22% increase in FEV1) was achieved with nebulized doses of 0.25 mg and 0.5 mg, which were significantly more effective than a 0.04 mg dose. nih.gov

These findings collectively suggest that for certain patient populations and clinical scenarios, higher doses of ipratropium bromide can enhance efficacy, although a ceiling effect may exist where further dose increases yield no additional benefit.

Interactive Data Table: Dose-Response Findings for Ipratropium Bromide

Patient Population Dosing Method Doses Studied Key Finding Citation
Partially reversible airways obstruction Single and Cumulative 40 µg, 80 µg, 120 µg 120 µg provided significantly greater and more prolonged FEV1 improvement than 40 µg. bmj.com
Stable, moderately severe airflow obstruction Cumulative (Nebulizer & MDI) Up to 288 µg (nebulizer), up to 72 µg (MDI) ~80% of max FEV1 response was achieved with 72 µg; no significant benefit beyond this dose. nih.gov
Acute Asthma Cumulative (Nebulizer) Up to 500 µg 500 µg produced a maximal increase in peak expiratory flow rate. nih.gov
COPD Increasing doses (Vaporizer) 0.04 mg, 0.25 mg, 0.5 mg Maximal FEV1 increase (+22%) was seen with 0.25 mg and 0.5 mg doses. nih.gov

Further Elucidation of Anti-Inflammatory Properties in In Vivo Models

Beyond its established role as a bronchodilator, emerging research has focused on the anti-inflammatory properties of ipratropium bromide. In vivo studies, primarily in animal models, have begun to shed light on these effects. Ipratropium bromide functions as a nonselective muscarinic antagonist, blocking acetylcholine (B1216132) receptors to decrease the production of cyclic guanosine (B1672433) monophosphate (cGMP), which leads to smooth muscle relaxation. wikipedia.orgnih.gov However, this pathway may also influence inflammatory processes.

In a rat model of acute pulmonary inflammation induced by cadmium, ipratropium bromide demonstrated anti-inflammatory effects by reducing the number of neutrophils in bronchoalveolar lavage fluid. nih.gov It also significantly attenuated lung lesions associated with inflammatory cell influx. nih.govresearchgate.net This protective effect was linked to a reduction in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme known to have a significant pro-inflammatory role in acute inflammation. nih.govresearchgate.net

Further research in patients with COPD has shown that treatment involving ipratropium bromide can lead to a reduction in systemic inflammatory markers. nih.gov In a study where ipratropium bromide was combined with traditional Chinese medicine, there was a significant decrease in serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and C-reactive protein (CRP) compared to baseline. nih.gov Ipratropium bromide adjuvant therapy is thought to act directly at the site of inflammation, reducing the secretion of respiratory mucosa and the accumulation of inflammatory cells. nih.gov Animal and in vitro studies suggest these anti-inflammatory actions may be mediated by acting on M3 muscarinic receptors. mdpi.com

Interactive Data Table: In Vivo Anti-Inflammatory Research on Ipratropium Bromide

Model/Subject Inflammatory Stimulus Key Anti-Inflammatory Findings Putative Mechanism Citation
Rat Model Cadmium Inhalation Reduced neutrophil counts in BAL fluid; attenuated lung lesions. Associated with reduced MMP-9 activity. nih.govresearchgate.net
COPD Patients Chronic Inflammation In combination therapy, significantly decreased serum TNF-α, IL-6, IL-8, and CRP. Direct action on inflammatory site, reducing mucosal secretion and inflammatory cell accumulation. nih.gov
Patients at risk for ARDS Acute Lung Injury In combination with budesonide (B1683875), improved oxygenation and significantly reduced ARDS development. Potent anti-inflammatory effects, reducing cytokine and prostaglandin (B15479496) release. mdpi.com

Research in Specific Patient Subpopulations with Comorbidities

The application and effects of ipratropium bromide have been investigated in specific patient groups with significant comorbidities, such as cardiovascular disease, cystic fibrosis, and bronchiectasis.

Cardiovascular Comorbidities: The cardiovascular safety of ipratropium bromide, particularly in COPD patients who often have underlying heart conditions, has been a subject of extensive research. A large cohort study of U.S. veterans with a new diagnosis of COPD found an increased risk of cardiovascular events (CVEs), including heart failure, acute coronary syndrome, and dysrhythmia, associated with the use of ipratropium bromide within the past 6 months. nih.govmedscape.commedscape.com The study calculated cumulative exposure and found that any exposure within the last 6 months was associated with an increased risk of a CVE compared to non-exposure. nih.gov This aligns with other reports that have associated ipratropium bromide with an increased risk of cardiovascular-related mortality. medscape.commedscape.com Conversely, a large-scale trial focused on tiotropium did not find an increase in cardiovascular adverse events. medscape.com Pre-clinical studies using isolated hearts subjected to ischemia-reperfusion showed that ipratropium significantly increased myocardial injury, suggesting a potential mechanism for the observed clinical events. bmj.com

Cystic Fibrosis (CF): In patients with cystic fibrosis, the main pulmonary issue is obstructive ventilation disturbance, and a vagal mechanism has been suggested to play a role. nih.gov However, the effect of ipratropium bromide in this population appears variable. A single-blind, placebo-controlled study with 11 CF patients showed no significant mean change in FEV1 after inhalation of ipratropium bromide compared to placebo. nih.gov However, on an individual basis, 4 of the 11 patients did show an increase in FEV1. nih.gov A systematic review noted that while some studies demonstrated statistically significant acute increases in FEV1, paradoxical decreases were observed in isolated patients. atsjournals.org Research in CF piglet models showed that ipratropium bromide had little effect on the already immobile mucus bundles characteristic of the disease, unlike in non-CF models where it could counteract acetylcholine-induced transport arrest. ersnet.org Due to limited long-term data and small net clinical benefit, the Cystic Fibrosis Foundation concluded there was insufficient evidence to recommend for or against its routine chronic use. atsjournals.org

Interactive Data Table: Research on Ipratropium Bromide in Specific Subpopulations

Patient Subpopulation Comorbidity Study Focus Key Findings Citation
COPD Cardiovascular Disease Association between ipratropium use and cardiovascular events (CVEs). Increased risk of CVEs (heart failure, acute coronary syndrome, dysrhythmia) with use in the past 6 months. nih.govmedscape.commedscape.comresearchgate.net
Cystic Fibrosis Obstructive Lung Disease Effect on pulmonary function (FEV1). Variable effect; some patients show FEV1 improvement, others do not. Insufficient evidence for routine use. nih.govatsjournals.org
Bronchiectasis Chronic Respiratory Infection/Inflammation Bronchodilator response. One small study showed a response in a subset of patients, but overall evidence is lacking for recommendations. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying ipratropium bromide in pharmaceutical formulations?

A UV-spectrophotometric method is widely used for routine analysis. The drug exhibits maximum absorbance at 214 nm in methanol, with a linear range of 20–120 µg/mL (regression equation: 0.0062x + 0.3161, R² = 0.995). Method validation includes accuracy (99.5–100.1% recovery), precision (%RSD < 0.31 for intra-day and inter-day assays), and limits of detection/quantification (LOD = 8.78 µg/mL, LOQ = 28.59 µg/mL). This method is suitable for bulk and dosage forms .

Q. How does ipratropium bromide interact with muscarinic receptors at the molecular level?

Ipratropium bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with binding IC50 values of 2.9 nM (M1), 2.0 nM (M2), and 1.7 nM (M3). These values are determined via radioligand binding assays using transfected cell lines. Its bronchodilatory effects in COPD and asthma are attributed to M3 receptor blockade in airway smooth muscles .

Q. What clinical endpoints are critical in trials comparing ipratropium bromide with other bronchodilators (e.g., tiotropium)?

Key endpoints include trough FEV1 (forced expiratory volume in 1 second), exacerbation rates, hospitalization events, and adverse effects. For example, tiotropium showed a 109 mL mean improvement in FEV1 over ipratropium bromide in COPD patients, with fewer serious adverse events (OR = 0.5) and hospitalizations (OR = 0.34) .

Q. What is the evidence for combining ipratropium bromide with β2-agonists in acute asthma management?

Systematic reviews demonstrate that combining ipratropium bromide with short-acting β2-agonists (SABAs) improves spirometry outcomes (e.g., FEV1 increase of 30 mL) and reduces hospitalization risk. This synergy is attributed to dual mechanisms: β2-mediated bronchodilation and anticholinergic inhibition of bronchoconstriction .

Q. How are preclinical safety studies for ipratropium bromide conducted?

Reproductive toxicity is assessed via oral/inhalation exposure in pregnant rodents. Doses up to 40,000× the maximum recommended human dose (MRHD) in rats showed no fetal structural alterations. Studies follow OECD guidelines, focusing on teratogenicity, maternal toxicity, and offspring viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bronchodilator efficacy between ipratropium bromide and β2-agonists in COPD trials?

Meta-analyses should stratify data by study design, dosage, and patient subgroups. For example, short-term trials (≤90 minutes) show no FEV1 difference between ipratropium and albuterol, but longer trials (≥12 weeks) reveal tiotropium’s superiority. Confounding factors like hyperinflation and baseline FEV1 must be adjusted statistically .

Q. What methodological considerations are essential for validating a UV-spectrophotometric assay for ipratropium bromide?

Key steps include:

  • Linearity : Calibration curves across 80–120% of target concentration.
  • Accuracy : Spike-and-recovery tests at three levels (80%, 100%, 120%).
  • Precision : Intra-day/inter-day %RSD ≤ 2%.
  • Specificity : Absence of interference from excipients or degradation products. Robustness testing (e.g., wavelength ±2 nm) ensures reproducibility .

Q. How should subgroup analyses be structured in meta-analyses evaluating ipratropium bromide’s efficacy?

Predefined subgroups based on disease severity (e.g., FEV1 % predicted), co-medications (e.g., corticosteroids), and exacerbation history reduce bias. For example, studies administering ipratropium with nebulized β2-agonists showed no heterogeneity (I² = 0%) in hospitalization outcomes, supporting combination therapy .

Q. What experimental designs optimize head-to-head comparisons of anticholinergics in COPD?

Randomized controlled trials (RCTs) with parallel groups, 12+ weeks duration, and standardized inclusion criteria (e.g., FEV1 ≤ 50% predicted) are ideal. Blinding, placebo controls, and intention-to-treat analysis minimize bias. Example: Tiotropium trials used HandiHaler® (18 µg) or Respimat® (5–10 µg) devices, ensuring direct comparability .

Q. How are deuterium-labeled analogs (e.g., ipratropium-d7 bromide) utilized in pharmacokinetic studies?

Stable isotope-labeled compounds enable precise quantification via LC-MS/MS by correcting for matrix effects and ionization variability. For example, ipratropium-d7 bromide serves as an internal standard to measure parent drug concentrations in plasma, improving assay sensitivity and accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.